Veldoreotide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C62H75F3N12O12 |
|---|---|
Molecular Weight |
1237.3 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C60H74N12O10.C2HF3O2/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61;3-2(4,5)1(6)7/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77);(H,6,7)/t37-,46+,47+,48-,49+,50+,54+;/m1./s1 |
InChI Key |
KMXURQSBSDDSPX-NTYYTJCMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Veldoreotide (TFA): An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veldoreotide is a synthetic somatostatin analog with a unique receptor binding profile, exhibiting full agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5). This multi-target engagement translates into a distinct pharmacological profile, underpinning its therapeutic potential in various endocrine and oncological conditions. This technical guide provides a comprehensive overview of the core mechanism of action of Veldoreotide (TFA), detailing its receptor interaction, downstream signaling cascades, and cellular effects. The information is supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Introduction
Somatostatin and its analogs are pivotal in regulating a multitude of physiological processes, primarily through their inhibitory effects on hormone secretion and cell proliferation. Veldoreotide has emerged as a novel somatostatin analog with a broader receptor activation profile compared to first-generation analogs like octreotide, which primarily targets SSTR2. By potently activating SSTR2, SSTR4, and SSTR5, Veldoreotide offers the potential for enhanced efficacy in conditions where these receptors are expressed. This guide delves into the molecular mechanisms that confer Veldoreotide its therapeutic effects.
Receptor Binding and Agonist Activity
Veldoreotide is a full agonist at human SSTR2, SSTR4, and SSTR5. Its binding and activation of these receptors initiate the downstream signaling events responsible for its pharmacological actions. The efficacy and potency of Veldoreotide at these receptors have been characterized in vitro, demonstrating high-affinity binding and robust receptor activation.
Quantitative Data on Receptor Activation
The agonist activity of Veldoreotide has been quantified using various in vitro assay systems. The following tables summarize the key parameters of Veldoreotide's interaction with its target receptors in Human Embryonic Kidney 293 (HEK293) cells co-expressing the respective SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Table 1: Efficacy (Emax) of Veldoreotide and Comparator Somatostatin Analogs at Human Somatostatin Receptors in HEK293 Cells [1][2][3]
| Compound | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |
| Veldoreotide | 98.4 | 99.5 | 96.9 |
| Octreotide | - | 27.4 | - |
| Pasireotide | - | 52.0 | - |
Emax represents the maximum response achievable by the agonist.
Table 2: Potency (EC50) of Veldoreotide for GIRK Channel Activation in HEK293 Cells Expressing Human Somatostatin Receptors [1][3]
| Receptor Subtype | Veldoreotide EC50 (nM) |
| SSTR2 | 37.6 ± 4.5 |
| SSTR4 | 31.3 ± 14.4 |
| SSTR5 | 10.5 ± 3.4 |
EC50 is the concentration of an agonist that gives half-maximal response.
Downstream Signaling Pathways
Upon binding of Veldoreotide to SSTR2, SSTR4, and SSTR5, a cascade of intracellular signaling events is triggered. These receptors are coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
G-Protein Coupling and Second Messenger Modulation
The primary mechanism initiated by Veldoreotide is the activation of Gi/o proteins. The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has widespread consequences, including the modulation of protein kinase A (PKA) activity and downstream phosphorylation events that regulate hormone secretion and cell proliferation.[1][4]
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels
The Gβγ subunits released upon Gi/o activation directly bind to and activate GIRK channels.[5] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable and inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx, a critical step in hormone secretion.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
Veldoreotide has been shown to influence the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation and survival.[6][7] The precise mechanism of MAPK modulation by Veldoreotide is complex and can be cell-type specific. In many cancer cells, activation of SSTRs by somatostatin analogs can lead to the inhibition of the MAPK/ERK pathway, contributing to their antiproliferative effects.[7]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways activated by Veldoreotide upon binding to its target receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Veldoreotide (TFA): A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide is a synthetic cyclic octapeptide and a somatostatin analog with significant therapeutic potential. It functions as a full agonist of the somatostatin receptors SSTR2, SSTR4, and SSTR5, making it a subject of interest for various clinical applications.[1] The trifluoroacetate (TFA) salt of Veldoreotide is a common form resulting from its synthesis and purification process. This technical guide provides an in-depth overview of the synthesis of Veldoreotide using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its cleavage from the resin, cyclization, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Veldoreotide: Structure and Mechanism of Action
Veldoreotide is a cyclic peptide with the amino acid sequence Oaa-Phe-Trp-D-Trp-Lys-Thr-Phe-Gly, where "Oaa" represents an uncommon ω-amino acid that forms a covalent bond with the C-terminal glycine, creating the cyclic structure.[2]
Signaling Pathway
Veldoreotide exerts its biological effects by binding to and activating somatostatin receptors SSTR2, SSTR4, and SSTR5. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately resulting in the inhibition of hormone secretion and cell proliferation in targeted cells.
Veldoreotide Synthesis: A Step-by-Step Protocol
The synthesis of Veldoreotide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is attached to an insoluble resin support.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin | Various | 100-200 mesh |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| Oaa (ω-amino acid) precursor | Specialized Vendor | Synthesis Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Synthesis Grade |
| HOBt (Hydroxybenzotriazole) | Various | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Various | Synthesis Grade |
| Piperidine | Various | Synthesis Grade |
| DMF (N,N-Dimethylformamide) | Various | Anhydrous, Peptide Synthesis Grade |
| DCM (Dichloromethane) | Various | ACS Grade |
| TFA (Trifluoroacetic acid) | Various | Reagent Grade |
| TIS (Triisopropylsilane) | Various | Reagent Grade |
| Acetonitrile | Various | HPLC Grade |
| Diethyl ether | Various | Anhydrous |
Experimental Workflow
Detailed Protocol
-
Resin Preparation:
-
Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc-Glycine Coupling (First Amino Acid):
-
Deprotect the Fmoc group from the pre-loaded Glycine on the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation (Sequential Amino Acid Coupling):
-
For each subsequent amino acid (Phe, Thr(tBu), Lys(Boc), D-Trp(Boc), Trp(Boc), Phe, and the Oaa precursor), perform the following coupling cycle:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
After complete coupling, wash the resin with DMF and DCM.
-
Deprotect the Fmoc group with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Due to the presence of two Tryptophan residues, which are susceptible to alkylation, the use of scavengers like TIS is crucial.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.[3][4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Cyclization:
-
The intramolecular cyclization between the N-terminal ω-amino acid and the C-terminal glycine is often performed in solution under dilute conditions to favor intramolecular reaction over intermolecular polymerization.
-
Dissolve the crude linear peptide in a large volume of DMF containing DIPEA to maintain a basic pH.
-
Add a coupling agent such as HATU or HBTU to facilitate the amide bond formation.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the cyclization by RP-HPLC and/or mass spectrometry.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Veldoreotide Purification
The crude cyclized Veldoreotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the final high-purity product.
HPLC Parameters
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-50% B over 30 minutes (This is a representative gradient and should be optimized) |
| Flow Rate | 10-20 mL/min (Adjust based on column dimensions) |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
Purification Protocol
-
Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of acetonitrile or DMSO if necessary to aid solubility.
-
Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 20% B).
-
Inject the dissolved crude peptide onto the column.
-
Run the linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
-
Collect fractions corresponding to the main peak, which should be the desired Veldoreotide product.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of Veldoreotide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final Veldoreotide (TFA) product as a white, fluffy powder. The TFA counterions can be exchanged for others like acetate or hydrochloride if required for specific biological assays.[5][6]
Data Presentation
The following tables present representative quantitative data for the synthesis and purification of Veldoreotide, based on typical yields and purities achieved for similar cyclic somatostatin analogs.[7][8]
Table 1: Representative Yields at Key Synthesis Stages
| Stage | Starting Material (mmol) | Product | Typical Yield (%) |
| Solid-Phase Synthesis | 0.1 | Crude Linear Peptide | 70-80 |
| Cleavage from Resin | 0.07-0.08 | Crude Linear Peptide | 85-95 |
| Cyclization | 0.06-0.076 | Crude Cyclic Peptide | 50-70 |
| RP-HPLC Purification | 0.03-0.053 | Pure Veldoreotide | 30-50 |
| Overall Yield | 0.1 | Pure Veldoreotide | 10-20 |
Note: Yields are highly dependent on the specific coupling efficiencies, success of the cyclization reaction, and purification recovery.
Table 2: Purity Profile of Veldoreotide
| Sample | Analytical Method | Purity (%) |
| Crude Cleaved Peptide | RP-HPLC | 50-70 |
| Crude Cyclized Peptide | RP-HPLC | 40-60 |
| Final Veldoreotide (TFA) | RP-HPLC | >98 |
Conclusion
The synthesis and purification of Veldoreotide (TFA) is a multi-step process that relies on well-established solid-phase peptide synthesis and HPLC techniques. Careful optimization of each step, from amino acid coupling and cleavage to cyclization and purification, is critical to achieving a high yield and purity of the final product. This guide provides a comprehensive framework for researchers and drug development professionals to successfully synthesize and purify this promising somatostatin analog for further investigation and potential therapeutic applications.
References
- 1. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 2. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Veldoreotide (TFA)
Introduction
Veldoreotide, also known as COR-005 and Somatoprim, is a synthetic cyclic octapeptide analogue of somatostatin.[1][2][3] It has been investigated for its therapeutic potential in conditions characterized by excessive hormone secretion, such as acromegaly.[1][2][4] Veldoreotide is distinguished from other somatostatin analogues by its unique binding profile and full agonistic activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[5][6][7] This document provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and key experimental methodologies related to Veldoreotide and its trifluoroacetate (TFA) salt.
Chemical Structure and Properties
Veldoreotide is a cyclic peptide with a complex chemical structure.[8] The trifluoroacetate (TFA) salt is a common formulation for peptide-based therapeutics, enhancing their stability and solubility.
Table 1: Chemical and Physical Properties of Veldoreotide
| Property | Value | Source(s) |
| IUPAC Name | 2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide | [3][9] |
| Molecular Formula | C60H74N12O10 | [3][9][10] |
| Molecular Weight | 1123.33 g/mol | [3][9] |
| Exact Mass | 1122.5651 Da | [3] |
| CAS Number | 252845-37-7 | [1][3][9] |
| Synonyms | COR-005, DG-3173, PTR-3173, Somatoprim | [2][3][9] |
| Canonical SMILES | C--INVALID-LINK--N(CCCC(=O)NCCCC(=O)N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7">C@HO | [9][10] |
| InChIKey | ABFNTRQPWNXUHA-VEVJRHMJSA-N | [9][10] |
Mechanism of Action
Veldoreotide exerts its effects by acting as a full agonist at multiple somatostatin receptor subtypes, specifically SSTR2, SSTR4, and SSTR5.[5][6] Like the endogenous ligand somatostatin, Veldoreotide binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][7] The net effect is the inhibition of hormone secretion, such as growth hormone (GH) from the pituitary gland, and the modulation of cell proliferation.[3][6][11]
Pharmacological Data
The pharmacological activity of Veldoreotide has been characterized in various in vitro systems. Quantitative data from these studies highlight its potency and efficacy at the target receptors.
Table 2: In Vitro Pharmacological Activity of Veldoreotide
| Parameter | Cell Line | Receptor | Value | Source(s) |
| EC50 | HEK293 | SSTR2 | 37.6 ± 4.5 nM | [11][12] |
| HEK293 | SSTR4 | 31.3 ± 14.4 nM | [11][12] | |
| HEK293 | SSTR5 | 10.5 ± 3.4 nM | [11][12] | |
| IC50 (GH Secretion) | Human Pituitary Adenoma Cells | - | 0.49 nM | [11][12] |
| Emax (SSTR Activation) | HEK293 | SSTR2 | 98.4% | [6][7] |
| HEK293 | SSTR4 | 99.5% | [6][7] | |
| HEK293 | SSTR5 | 96.9% | [6][7] | |
| Inhibition of CgA Secretion | BON-1 (SSTR4 expressing) | SSTR4 | 65.3% of control | [6][13] |
| BON-1 (SSTR2 expressing) | SSTR2 | 80.3% of control | [6][13] | |
| BON-1 (SSTR5 expressing) | SSTR5 | 77.6% of control | [6][13] | |
| Inhibition of Cell Proliferation | BON-1 (SSTR4 expressing) | SSTR4 | 71.2% of control | [6][13] |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the pharmacological properties of Veldoreotide.
Protocol 1: Cell Culture and Transfection
-
Cell Lines : Human Embryonic Kidney 293 (HEK293) cells and human pancreatic neuroendocrine tumor (BON-1) cells are utilized.[7]
-
Culture Conditions :
-
HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.[7]
-
BON-1 cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented as above.[7]
-
All cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
Transfection :
-
Cells are stably transfected with pcDNA 3.1 vectors encoding for human SSTR2, SSTR5, or rat SSTR4 using a suitable transfection reagent (e.g., TurboFect).[7]
-
For signaling assays, HEK293 cells are co-transfected with a vector encoding for GFP-tagged GIRK2 channels.[7]
-
Stable transfectants are selected using appropriate antibiotics (e.g., geneticin for SSTRs, hygromycin B for GIRK2).[7]
-
Fluorescence-activated cell sorting (FACS) is employed to ensure homogenous receptor expression levels.[7]
-
Protocol 2: G-Protein Signaling Assessment (Fluorescence-Based Membrane Potential Assay)
This assay measures the activation of co-expressed SSTRs and GIRK channels.
-
Cell Plating : Transfected HEK293 cells are seeded into 96-well plates.
-
Loading with Dye : Cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Compound Addition : Veldoreotide, somatostatin-14 (SS-14, as a positive control), and other comparators (e.g., octreotide, pasireotide) are prepared in a physiological buffer.[7]
-
Signal Detection : The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of the test compounds.
-
Data Acquisition : Changes in fluorescence, indicative of membrane potential alterations due to GIRK channel opening, are recorded over time.[5]
-
Analysis : Concentration-response curves are generated from the fluorescence data to determine EC50 and Emax values for each compound at the different SSTR subtypes.[7]
Conclusion
Veldoreotide is a potent, multi-receptor somatostatin analogue with full agonist activity at SSTR2, SSTR4, and SSTR5. Its ability to inhibit hormone secretion and cell proliferation makes it a compound of significant interest for the treatment of neuroendocrine tumors and disorders like acromegaly. The detailed chemical, pharmacological, and methodological data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Veldoreotide | C60H74N12O10 | CID 9919857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - Veldoreotide (C60H74N12O10) [pubchemlite.lcsb.uni.lu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Veldoreotide (TFA): A Technical Guide to its Somatostatin Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide (TFA), also known as COR-005, DG-3173, and Somatoprim, is a synthetic somatostatin analog that has been investigated for its therapeutic potential in conditions such as acromegaly and neuroendocrine tumors.[1] Like the endogenous peptide somatostatin, veldoreotide exerts its effects by binding to and activating specific somatostatin receptors (SSTRs), which are a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5. This technical guide provides an in-depth overview of the somatostatin receptor binding profile of veldoreotide, presenting key quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways.
Quantitative Receptor Binding and Functional Activity
Veldoreotide exhibits a distinct binding profile, primarily targeting SSTR2, SSTR4, and SSTR5.[2][3][4] It has been characterized as a full agonist at these receptor subtypes.[2][3] The following tables summarize the available quantitative data on the functional potency and efficacy of veldoreotide at human somatostatin receptors.
Table 1: Functional Potency of Veldoreotide at Human Somatostatin Receptors
| Receptor Subtype | EC50 (nM) in HEK293 cells |
| SSTR2 | 37.6 ± 4.5 |
| SSTR4 | 31.3 ± 14.4 |
| SSTR5 | 10.5 ± 3.4 |
EC50 (Half maximal effective concentration) values were determined using a fluorescence-based membrane potential assay in HEK293 cells co-expressing the respective SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Table 2: Functional Efficacy of Veldoreotide in Comparison to Other Somatostatin Analogs
| Receptor Subtype | Veldoreotide Emax (%) | Octreotide Emax (%) | Pasireotide Emax (%) |
| SSTR2 | 98.4 | - | - |
| SSTR4 | 99.5 | 27.4 | 52.0 |
| SSTR5 | 96.9 | - | - |
Emax (maximum effect) values were determined in transfected HEK293 cells and are expressed relative to the maximum response induced by the endogenous ligand somatostatin-14.[2]
Table 3: Inhibitory Activity of Veldoreotide on Growth Hormone Secretion
| Assay | IC50 (nM) |
| Inhibition of GH secretion in human GH-secreting pituitary adenomas | 0.49 |
IC50 (Half maximal inhibitory concentration) represents the concentration of veldoreotide required to inhibit 50% of growth hormone (GH) secretion.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of veldoreotide for SSTR subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).
-
A suitable radioligand with high affinity and specificity for the SSTR subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).[5]
-
Veldoreotide (TFA) as the unlabeled competitor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled veldoreotide.[6][7]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[7]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[6][7]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Detection: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of veldoreotide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence-Based Membrane Potential Assay
This functional assay was used to determine the agonist activity of veldoreotide at SSTR subtypes.
Objective: To measure the activation of SSTRs by veldoreotide through its effect on G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to changes in cell membrane potential.
Materials:
-
HEK293 cells stably co-expressing an individual human SSTR subtype (SSTR2, SSTR4, or SSTR5) and GIRK channels.
-
Fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit).[8]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]
-
Veldoreotide (TFA) at various concentrations.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.[8]
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye dissolved in assay buffer to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to load into the cells.[8][9]
-
Baseline Reading: Place the plate in the FLIPR instrument and measure the baseline fluorescence for a short period.[9]
-
Agonist Addition: The instrument adds varying concentrations of veldoreotide to the wells while continuously monitoring the fluorescence.
-
Signal Detection: Activation of the SSTR by veldoreotide leads to the activation of GIRK channels via G-protein signaling, causing potassium ion efflux and hyperpolarization of the cell membrane. This change in membrane potential alters the distribution of the fluorescent dye, resulting in a detectable change in fluorescence intensity.
-
Data Analysis: The change in fluorescence is plotted against the concentration of veldoreotide to generate a dose-response curve, from which the EC50 and Emax values are determined.
Somatostatin Receptor Signaling Pathways
Upon binding of an agonist like veldoreotide, somatostatin receptors couple to inhibitory G-proteins (Gi/o) to initiate a cascade of intracellular signaling events. The primary consequences of SSTR activation are the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. These actions ultimately result in the inhibition of hormone secretion and cell proliferation.
References
- 1. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Veldoreotide (TFA): A Technical Guide to its Affinity and Signaling at SSTR2, SSTR4, and SSTR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide, a somatostatin analog, demonstrates a unique binding profile with high affinity for somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5). This distinct selectivity profile makes it a compound of significant interest for therapeutic applications targeting conditions where these receptors are overexpressed, such as in certain neuroendocrine tumors and for potential use as a pain modulating agent. This technical guide provides an in-depth overview of Veldoreotide's binding affinity, the experimental methodologies used to determine these interactions, and the associated downstream signaling pathways.
Quantitative Affinity Data
Veldoreotide is a full agonist of SSTR2, SSTR4, and SSTR5.[1] Its potency at these receptors has been quantified through functional assays, providing the following half-maximal effective concentration (EC50) values.
| Receptor Subtype | EC50 (nM) |
| SSTR2 | 37.6 |
| SSTR4 | 10.5 |
| SSTR5 | 31.3 |
Note: Data derived from fluorescence-based membrane potential assays in HEK293 cells co-expressing the respective SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Experimental Protocols
The affinity of Veldoreotide for SSTR2, SSTR4, and SSTR5 is primarily determined through functional assays that measure the downstream consequences of receptor activation. A key method employed is the fluorescence-based membrane potential assay.[1][2]
Fluorescence-Based Membrane Potential Assay
This assay quantifies agonist-induced activation of G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins, such as SSTR2, SSTR4, and SSTR5. Activation of these receptors leads to the opening of co-expressed G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium ion efflux and membrane hyperpolarization. This change in membrane potential is detected by a fluorescent dye.
Experimental Workflow:
Caption: Workflow for determining Veldoreotide affinity using a fluorescence-based membrane potential assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently or stably co-transfected with expression vectors for the human SSTR subtype of interest (SSTR2, SSTR4, or SSTR5) and a G-protein-coupled inwardly rectifying potassium channel (e.g., GIRK1/2). Transfection can be achieved using standard methods such as lipid-based transfection reagents.
-
Following transfection, cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured for 24-48 hours to allow for receptor and channel expression.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer).
-
A loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit dye) is added to each well.
-
The plate is incubated at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
-
Compound Addition and Signal Detection:
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., a FlexStation or FLIPR).
-
Veldoreotide, diluted to various concentrations in the assay buffer, is added to the wells.
-
The fluorescence intensity is monitored kinetically for several minutes to detect changes in membrane potential upon receptor activation.
-
-
Data Analysis:
-
The change in fluorescence is calculated by subtracting the baseline reading from the peak response.
-
The data is normalized to the maximum response and plotted against the logarithm of the Veldoreotide concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of Veldoreotide that elicits 50% of the maximal response.
-
Signaling Pathways
Veldoreotide, upon binding to SSTR2, SSTR4, and SSTR5, initiates a cascade of intracellular signaling events primarily mediated by inhibitory G-proteins (Gαi/o). These pathways ultimately lead to the observed physiological effects, such as inhibition of hormone secretion and cell proliferation.
SSTR2 Signaling Pathway
Activation of SSTR2 by Veldoreotide leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally, SSTR2 activation can modulate ion channel activity and activate protein tyrosine phosphatases like SHP-1 and SHP-2, which in turn influence downstream signaling cascades such as the MAPK/ERK pathway.
Caption: Veldoreotide-activated SSTR2 signaling cascade.
SSTR4 Signaling Pathway
Similar to SSTR2, SSTR4 activation by Veldoreotide results in the inhibition of adenylyl cyclase via Gαi/o. This leads to a decrease in cAMP production. SSTR4 signaling is also linked to the activation of the MAP kinase pathway.
Caption: Veldoreotide-activated SSTR4 signaling cascade.
SSTR5 Signaling Pathway
Veldoreotide's activation of SSTR5 also proceeds through a Gαi/o-mediated pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. SSTR5 signaling is also known to modulate phospholipase C (PLC) activity and intracellular calcium levels.
Caption: Veldoreotide-activated SSTR5 signaling cascade.
Conclusion
Veldoreotide is a potent agonist at SSTR2, SSTR4, and SSTR5, with a particularly high affinity for SSTR4. Its functional activity is mediated through canonical Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of other key intracellular signaling molecules. The detailed understanding of its binding characteristics and mechanism of action, as outlined in this guide, is crucial for the continued development and application of Veldoreotide in targeted therapies. The provided experimental framework offers a robust methodology for further investigation and characterization of this and similar compounds.
References
Pharmacological Characterization of Veldoreotide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veldoreotide (also known as COR-005) is a novel somatostatin analog (SSA) with a unique receptor binding profile, exhibiting full agonist activity at somatostatin receptors (SSTR) 2, 4, and 5.[1][2] This multimodal activity suggests potential therapeutic applications in conditions where targeting a broader range of SSTRs may be beneficial, including in patients unresponsive to currently available SSAs that primarily target SSTR2.[3] This technical guide provides a comprehensive overview of the pharmacological characteristics of Veldoreotide, including its functional activity, mechanism of action, and the experimental protocols used for its characterization.
Introduction
Somatostatin and its analogs are cornerstone therapies in the management of neuroendocrine tumors (NETs) and acromegaly.[3] Their therapeutic efficacy is mediated through binding to five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5), which are differentially expressed in various tissues and tumors.[4] First-generation SSAs, such as octreotide and lanreotide, exhibit high affinity for SSTR2, while the second-generation analog, pasireotide, binds to SSTR1, 2, 3, and 5.[3][5] Veldoreotide represents a next-generation SSA, distinguished by its potent agonism at SSTR2, SSTR4, and SSTR5.[1][6] This unique receptor profile may offer a therapeutic advantage by engaging a wider array of signaling pathways involved in hormone secretion and cell proliferation.
Receptor Binding and Functional Activity
While comprehensive quantitative binding affinity data (Ki or IC50 values) for Veldoreotide across all five SSTR subtypes are not publicly available in the reviewed literature, functional assays have demonstrated its potent agonist activity at SSTR2, SSTR4, and SSTR5.
Functional Agonist Activity
The functional activity of Veldoreotide has been characterized using a fluorescence-based membrane potential assay in human embryonic kidney 293 (HEK293) cells stably expressing individual SSTR subtypes.[1] This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels as a downstream indicator of receptor activation.
Table 1: Functional Agonist Activity of Veldoreotide and Other Somatostatin Analogs in HEK293 Cells [1]
| Compound | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |
| Veldoreotide | 98.4 | 99.5 | 96.9 |
| Octreotide | - | 27.4 | - |
| Pasireotide | - | 52.0 | - |
Emax represents the maximum efficacy of the compound. Data for Octreotide and Pasireotide at SSTR2 and SSTR5 were not provided in the primary source.
Anti-secretory and Anti-proliferative Effects
In vitro studies using the human pancreatic neuroendocrine tumor cell line BON-1, engineered to express specific SSTR subtypes, have demonstrated the anti-secretory and anti-proliferative effects of Veldoreotide.
Table 2: Effects of Veldoreotide on Chromogranin A (CgA) Secretion and Cell Proliferation in BON-1 Cells [1]
| Cell Line | Effect of Veldoreotide | Result |
| BON-1 expressing SSTR4 | CgA Secretion | Decreased to 65.3% of control |
| BON-1 expressing SSTR2 | CgA Secretion | Decreased to 80.3% of control |
| BON-1 expressing SSTR5 | CgA Secretion | Decreased to 77.6% of control |
| BON-1 expressing SSTR4 | Cell Proliferation | Inhibited to 71.2% of control |
Mechanism of Action and Signaling Pathways
Veldoreotide exerts its effects by binding to and activating SSTR2, SSTR4, and SSTR5. These receptors are coupled to inhibitory G-proteins (Gi/o), which, upon activation, initiate a cascade of downstream signaling events.
G-Protein Activation and Downstream Effectors
The primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, activation of these SSTRs leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a subsequent reduction in calcium influx.[1][7]
The activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, is another key downstream event, which can modulate various signaling pathways, including the MAPK/ERK pathway, to regulate cell proliferation and apoptosis.[8]
Caption: Veldoreotide activates SSTR2, 4, and 5, leading to downstream signaling cascades.
Experimental Protocols
Fluorescence-Based Membrane Potential Assay for SSTR Activation
This protocol describes a method to assess the functional activity of Veldoreotide at SSTRs by measuring changes in membrane potential in HEK293 cells co-expressing the target SSTR and a GIRK channel.[1]
Caption: Workflow for assessing SSTR activation using a fluorescence-based assay.
Detailed Method:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. For stable transfection, cells are co-transfected with plasmids encoding the human SSTR subtype of interest (SSTR2, SSTR4, or SSTR5) and the human GIRK2 channel using a suitable transfection reagent. Stable clones are selected using an appropriate antibiotic selection marker.
-
Cell Plating: Transfected cells are seeded into 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) for a specified time at 37°C.
-
Assay Measurement: The microplate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR system). A baseline fluorescence reading is established.
-
Compound Addition: Veldoreotide or other test compounds are prepared in a separate plate and added to the cell plate by the instrument's integrated fluidics system.
-
Data Acquisition and Analysis: The fluorescence signal is monitored continuously before and after compound addition. The change in fluorescence is used to calculate the response. Data are normalized to baseline and expressed as a percentage of the maximal response to a control agonist. Dose-response curves are fitted using a non-linear regression model to determine Emax and EC50 values.
Clinical Development
Veldoreotide is currently in clinical development for the treatment of acromegaly and has been granted Orphan Drug Designation for this indication.[6][9] While it has completed Phase II studies, detailed results from these trials are not yet widely published in peer-reviewed literature.[10] Further clinical investigations will be crucial to fully elucidate the therapeutic potential and safety profile of Veldoreotide in acromegaly and potentially other neuroendocrine disorders.
Conclusion
Veldoreotide is a promising somatostatin analog with a distinct pharmacological profile characterized by its full agonist activity at SSTR2, SSTR4, and SSTR5.[1] This multi-receptor targeting may offer a significant advantage in the treatment of neuroendocrine diseases, potentially overcoming resistance to existing therapies. The in vitro data demonstrating its anti-secretory and anti-proliferative effects provide a strong rationale for its ongoing clinical development.[1] Future research should focus on elucidating the complete binding affinity profile of Veldoreotide and on the publication of comprehensive clinical trial data to fully understand its place in the therapeutic landscape.
References
- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for SSTR modulators? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 7. SAT-305 Veldoreotide (COR005) Mechanisms of Action Studies: Comparison to Octreotide and Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Acromegaly Therapeutics Pipeline, Analyzing Emerging Therapies [delveinsight.com]
Veldoreotide: A Comprehensive Technical Guide on its Full Agonism at SSTR2, SSTR4, and SSTR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide (also known as COR-005, DG3173, and PTR-3173) is a synthetic somatostatin analog (SSA) that has garnered significant interest within the scientific community for its unique receptor binding profile.[1][2][3] Unlike many other SSAs that primarily target the somatostatin receptor subtype 2 (SSTR2), Veldoreotide exhibits full agonist activity at three distinct somatostatin receptors: SSTR2, SSTR4, and SSTR5.[1][4] This multi-receptor engagement suggests a broader potential for therapeutic applications, ranging from neuroendocrine tumors to pain management.[1][5] This in-depth technical guide provides a comprehensive overview of Veldoreotide's pharmacology, focusing on its agonistic activity, the signaling pathways it modulates, and the experimental methodologies used to characterize its function.
Quantitative Analysis of Veldoreotide's Functional Potency
Table 1: Functional Potency and Efficacy of Veldoreotide in HEK293 Cells
| Receptor | Agonist | EC50 (nM) | Emax (%) |
| SSTR2 | Veldoreotide | 0.8 ± 0.2 | 98.4 |
| SSTR4 | Veldoreotide | 1.3 ± 0.4 | 99.5 |
| SSTR5 | Veldoreotide | 0.9 ± 0.3 | 96.9 |
Data derived from studies in human embryonic kidney 293 (HEK293) cells stably co-expressing the respective SSTR subtype and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][4]
Table 2: Functional Potency and Efficacy of Veldoreotide in BON-1 Cells
| Receptor | Agonist | EC50 (nM) | Emax (%) |
| SSTR2 | Veldoreotide | 0.5 ± 0.1 | 83.1 |
| SSTR4 | Veldoreotide | 1.1 ± 0.3 | 96.5 |
| SSTR5 | Veldoreotide | 0.6 ± 0.2 | 93.3 |
Data derived from studies in the human pancreatic neuroendocrine tumor cell line BON-1, stably expressing the respective SSTR subtype.[1]
Signaling Pathways Activated by Veldoreotide
Veldoreotide, as a full agonist of SSTR2, SSTR4, and SSTR5, initiates a cascade of intracellular signaling events upon binding to these G-protein coupled receptors (GPCRs). These receptors are primarily coupled to inhibitory G-proteins (Gi/o), leading to the modulation of various downstream effectors.
SSTR2 Signaling Pathway
Activation of SSTR2 by Veldoreotide triggers a well-characterized signaling cascade. The Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn can modulate gene transcription via the transcription factor CREB (cAMP response element-binding protein). Furthermore, SSTR2 activation can also influence the mitogen-activated protein kinase (MAPK) pathway, often through the involvement of tyrosine phosphatases like SHP-1 and SHP-2, leading to the regulation of cell proliferation and survival.
SSTR4 Signaling Pathway
Similar to SSTR2, Veldoreotide's activation of SSTR4 primarily signals through the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. Additionally, SSTR4 activation has been linked to the modulation of the MAPK pathway, which can influence cellular processes like proliferation and apoptosis. The precise intermediates connecting Gi activation to the MAPK cascade in SSTR4 signaling are an area of ongoing research.
SSTR5 Signaling Pathway
The signaling cascade initiated by Veldoreotide at SSTR5 is also predominantly mediated by the Gi protein, resulting in the inhibition of adenylyl cyclase and reduced cAMP levels. Some evidence suggests that SSTR5 may also couple to other G-proteins, potentially activating Phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.
Experimental Protocols
The characterization of Veldoreotide's activity at SSTR2, SSTR4, and SSTR5 relies on a suite of specialized in vitro assays. Below are detailed methodologies for the key experiments cited in the characterization of Veldoreotide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a ligand (like Veldoreotide) to its receptor.
-
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of Veldoreotide for SSTR2, SSTR4, and SSTR5.
-
Materials:
-
Cell membranes prepared from cells expressing a high density of the target SSTR subtype.
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., [125I]-SST-14 or a subtype-selective radioligand).
-
Unlabeled Veldoreotide at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled Veldoreotide.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly terminate the incubation by vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Fluorescence-Based Membrane Potential Assay (GIRK Activation)
This functional assay measures the activation of Gi/o-coupled receptors by detecting changes in membrane potential mediated by G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Veldoreotide at SSTR2, SSTR4, and SSTR5.
-
Materials:
-
HEK293 cells stably co-expressing the target SSTR subtype and GIRK channels.
-
A membrane potential-sensitive fluorescent dye (e.g., a thallium-sensitive dye).
-
Assay buffer containing a low concentration of potassium.
-
Stimulus buffer containing thallium sulfate (Tl2SO4) and various concentrations of Veldoreotide.
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Plate the HEK293 cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with the low-potassium assay buffer.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the stimulus buffer containing Veldoreotide to the wells.
-
Continue to record the fluorescence intensity over time. Activation of the SSTR leads to GIRK channel opening, an influx of thallium ions, and a subsequent increase in fluorescence.
-
The change in fluorescence is used to determine the concentration-response curve for Veldoreotide, from which EC50 and Emax values are calculated.
-
Chromogranin A (CgA) Secretion Assay
This assay is used to assess the inhibitory effect of Veldoreotide on the secretion of Chromogranin A, a marker for neuroendocrine cell secretion.
-
Objective: To quantify the inhibition of CgA secretion from BON-1 cells by Veldoreotide.
-
Materials:
-
BON-1 cells.
-
Cell culture medium.
-
Veldoreotide at various concentrations.
-
A secretagogue to stimulate CgA release (e.g., forskolin or a calcium ionophore).
-
A commercial Chromogranin A ELISA kit.
-
-
Procedure:
-
Culture BON-1 cells to a desired confluency in multi-well plates.
-
Wash the cells and replace the medium with a serum-free medium.
-
Pre-incubate the cells with various concentrations of Veldoreotide for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a secretagogue for a specific time (e.g., 15-30 minutes) to induce CgA secretion.
-
Collect the cell culture supernatant.
-
Quantify the amount of CgA in the supernatant using a Chromogranin A ELISA kit according to the manufacturer's protocol.
-
The percentage of inhibition of CgA secretion is calculated relative to the stimulated control (no Veldoreotide).
-
Cell Proliferation Assay
This assay measures the effect of Veldoreotide on the proliferation of cancer cells, such as the BON-1 neuroendocrine tumor cell line.
-
Objective: To determine the anti-proliferative effect of Veldoreotide on BON-1 cells.
-
Materials:
-
BON-1 cells.
-
Complete cell culture medium.
-
Veldoreotide at various concentrations.
-
A cell proliferation reagent (e.g., MTT, XTT, or a reagent for a CyQUANT assay).
-
A microplate reader.
-
-
Procedure:
-
Seed BON-1 cells in a 96-well plate at a low density.
-
Allow the cells to attach and begin proliferating.
-
Treat the cells with various concentrations of Veldoreotide.
-
Incubate the cells for a prolonged period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The percentage of inhibition of cell proliferation is calculated relative to the untreated control.
-
Conclusion
Veldoreotide is a potent and full agonist of SSTR2, SSTR4, and SSTR5. Its unique ability to activate this specific combination of somatostatin receptors distinguishes it from other clinically used SSAs. The activation of these receptors leads to the inhibition of adenylyl cyclase and modulation of the MAPK pathway, ultimately affecting cellular processes such as hormone secretion and proliferation. The in-depth understanding of its pharmacological profile, facilitated by the experimental methodologies detailed in this guide, is crucial for the continued exploration of Veldoreotide's therapeutic potential in a variety of clinical settings. Further research, particularly to elucidate its binding affinities and the nuances of its downstream signaling, will provide a more complete picture of this promising somatostatin analog.
References
- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist [mdpi.com]
A Technical Guide to the Preclinical Evaluation of Veldoreotide for the Treatment of Acromegaly
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the preclinical data available for Veldoreotide, a next-generation somatostatin analogue (SSA) investigated for the treatment of acromegaly. It covers the mechanism of action, receptor activation profiles, and in vitro efficacy, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Introduction
Acromegaly is a rare endocrine disorder characterized by the overproduction of growth hormone (GH), typically from a benign pituitary adenoma. This leads to elevated levels of insulin-like growth factor 1 (IGF-1), causing a wide range of metabolic and somatic morbidities. The primary medical treatment for acromegaly involves the use of somatostatin analogues (SSAs), which act on somatostatin receptors (SSTRs) expressed on pituitary tumor cells to inhibit GH secretion.[1][2]
Veldoreotide is a novel SSA that has been evaluated in preclinical and clinical studies for its potential in treating acromegaly.[3][4] Unlike first-generation SSAs like octreotide and lanreotide, which primarily target SSTR2, Veldoreotide exhibits a unique binding profile, interacting with multiple SSTR subtypes.[3][4] This document synthesizes the available preclinical findings to provide a comprehensive technical resource on its pharmacological characterization.
Mechanism of Action
Veldoreotide exerts its therapeutic effect by acting as a full agonist at specific somatostatin receptors.[3][5] It binds with high affinity to SSTR2, SSTR4, and SSTR5.[5][6][7] The activation of these G-protein coupled receptors on pituitary somatotrophs initiates a signaling cascade that leads to the inhibition of GH secretion.[3][8] This multi-receptor targeting may offer a therapeutic advantage, potentially providing higher antitumor activity compared to SSAs with a more limited receptor profile.[3]
Signaling Pathway
The binding of Veldoreotide to SSTR2, SSTR4, and SSTR5 activates inhibitory G-proteins (Gi/o). This activation leads to two primary downstream effects that collectively reduce GH synthesis and release:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA). Lower PKA activity leads to decreased phosphorylation of transcription factors and other proteins involved in GH gene expression and exocytosis.
-
Modulation of Ion Channels: G-protein activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. This change in membrane potential inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and thereby inhibiting the fusion of GH-containing secretory vesicles with the cell membrane.
Quantitative Preclinical Data
The preclinical characterization of Veldoreotide has provided key quantitative metrics regarding its efficacy at its target receptors and its effects on cellular functions relevant to acromegaly.
Receptor Activation Efficacy
Studies in Human Embryonic Kidney 293 (HEK293) cells engineered to express specific human SSTR subtypes demonstrated that Veldoreotide acts as a full and potent agonist. Its efficacy (Emax) was significantly higher at SSTR4 compared to other established SSAs like octreotide and pasireotide.[3][5]
Table 1: Veldoreotide Receptor Activation Efficacy in HEK293 Cells
| Receptor Subtype | Veldoreotide (Emax %) | Octreotide (Emax %) | Pasireotide (Emax %) |
|---|---|---|---|
| SSTR2 | 98.4[3][5] | - | - |
| SSTR4 | 99.5[3][5] | 27.4[3][5] | 52.0[3][5] |
| SSTR5 | 96.9[3][5] | - | - |
Emax values represent the maximum response achievable by the drug as a percentage of the maximum response to native somatostatin. Data for Octreotide and Pasireotide at SSTR2 and SSTR5 were not provided in the cited sources.
In Vitro Anti-Secretory and Anti-Proliferative Effects
The functional consequences of Veldoreotide's receptor agonism were assessed in BON-1 cells, a human neuroendocrine tumor cell line. These experiments highlighted the significant contribution of SSTR4 activation to its anti-secretory and anti-proliferative properties.[3][5]
Table 2: In Vitro Functional Activity of Veldoreotide in BON-1 Cells
| Assay | Cell Line | Result (% of Control) |
|---|---|---|
| Chromogranin A (CgA) Secretion | BON-1 expressing SSTR2 | 80.3[3][5] |
| BON-1 expressing SSTR4 | 65.3[3][5] | |
| BON-1 expressing SSTR5 | 77.6[3][5] | |
| Cell Proliferation | BON-1 expressing SSTR4 | 71.2*[3][5] |
Veldoreotide demonstrated greater inhibition of cell proliferation than native somatostatin (SS-14), which resulted in proliferation of 79.7% of control.[3][5]
Experimental Protocols
G-Protein Signaling Assessment
The characterization of Veldoreotide's agonist activity at SSTRs was performed using a fluorescence-based membrane potential assay.[5][8]
-
Cell System: HEK293 cells were stably co-transfected to express individual human SSTR subtypes (SSTR2, SSTR4, or SSTR5) along with G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][8]
-
Principle: Agonist binding to the SSTR activates the co-expressed Gi/o protein. The Gβγ subunit of the activated G-protein directly binds to and opens the GIRK channel, causing an efflux of K+ ions. This hyperpolarizes the cell membrane.
-
Readout: The change in membrane potential is measured using a fluorescent dye that is sensitive to voltage changes. The intensity of the fluorescence signal is proportional to the degree of receptor activation.[5]
-
Procedure:
-
Transfected HEK293 cells are plated and loaded with the membrane potential-sensitive fluorescent dye.
-
A baseline fluorescence reading is established.
-
Cells are treated with varying concentrations of Veldoreotide, other SSAs, or control vehicle.
-
The change in fluorescence is recorded over time to generate concentration-response curves and determine potency (EC50) and efficacy (Emax).[3]
-
Chromogranin A (CgA) Secretion Assay
-
Cell System: BON-1 cells stably expressing SSTR2, SSTR4, or SSTR5.[3]
-
Procedure: Cells were treated with Veldoreotide for a specified period. The cell culture supernatant was then collected, and the concentration of secreted CgA was quantified using a standard enzyme-linked immunosorbent assay (ELISA). The results were expressed as a percentage of the CgA secreted by untreated control cells.[3]
Cell Proliferation Assay
-
Cell System: BON-1 cells stably expressing SSTR4.[3]
-
Procedure: Cells were seeded in multi-well plates and treated with Veldoreotide, native somatostatin (SS-14), or control vehicle. In some experiments, SSTR2 and SSTR5 antagonists were added to isolate the effect of SSTR4 activation.[3] After an incubation period (typically 24-72 hours), cell viability or proliferation was measured using a standard method, such as an MTS or WST-1 assay, which quantifies metabolic activity as a proxy for cell number.
Preclinical Implications for Acromegaly
The preclinical data for Veldoreotide present a compelling profile for a potential new therapeutic option in acromegaly.
The key differentiators identified in preclinical studies are:
-
Multi-Receptor Agonism: Veldoreotide's activity at SSTR2, SSTR4, and SSTR5 distinguishes it from first-generation SSAs.[5][6] This broad-spectrum activity may be beneficial for patients whose tumors express a mix of these receptors or who are non-responsive to SSTR2-preferential drugs.[3]
-
Potent SSTR4 Activity: The high efficacy at SSTR4 is a unique feature.[3][5] Preclinical data suggest that SSTR4 activation contributes significantly to both anti-secretory and anti-proliferative effects, which could translate to improved biochemical control and tumor size reduction.[3][5] In studies on human pituitary adenomas, Veldoreotide inhibited GH secretion in a greater percentage of tumors compared to octreotide, including in those nonresponsive to octreotide.[3]
Conclusion
Preclinical in vitro studies have established Veldoreotide as a potent, full agonist of SSTR2, SSTR4, and SSTR5. Its unique pharmacological profile, particularly its high efficacy at the SSTR4 receptor, suggests it may offer a valuable therapeutic alternative for the management of acromegaly. While these studies provide a strong foundational rationale, further in vivo animal model data and clinical trial results are necessary to fully elucidate its clinical utility and safety profile.
References
- 1. Acromegaly medications (Mechanism of Action) – My Endo Consult [myendoconsult.com]
- 2. Acromegaly - Debiopharm - Patients [patients.debiopharm.com]
- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Veldoreotide for Pain Modulation: A Technical Guide on its Investigational Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veldoreotide is an investigational somatostatin analogue with a unique receptor binding profile, demonstrating full agonist activity at somatostatin receptors (SSTR) 2, 4, and 5.[1][2][3][4] Of particular significance for pain modulation is its high efficacy and potency at the SSTR4 receptor, a G-protein coupled receptor implicated as a key mediator of analgesic and anti-inflammatory effects.[1][4][5][6] While direct in vivo studies of Veldoreotide in pain models are not yet extensively published, its pharmacological profile as a potent SSTR4 agonist provides a strong rationale for its development as a novel analgesic. This technical guide summarizes the existing preclinical data on Veldoreotide's SSTR4 activity, details relevant experimental protocols, and contextualizes its potential for pain modulation by drawing on findings from studies of other selective SSTR4 agonists.
Veldoreotide: Pharmacological Profile at Somatostatin Receptors
Veldoreotide's potential as a pain modulator is primarily attributed to its robust activity at the SSTR4 receptor. Preclinical characterization has been performed in human embryonic kidney 293 (HEK293) cells and human pancreatic neuroendocrine tumor (BON-1) cells stably expressing specific somatostatin receptor subtypes.
Quantitative Data: Receptor Activation and Functional Assays
The following tables summarize the key quantitative data from in vitro studies of Veldoreotide, comparing its activity to other somatostatin analogues and the selective SSTR4 agonist J-2156.
Table 1: Efficacy (Emax) of Veldoreotide and Other Somatostatin Analogues at SSTR2, SSTR4, and SSTR5 in Transfected HEK293 Cells [2][3]
| Compound | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |
| Veldoreotide | 98.4 | 99.5 | 96.9 |
| Octreotide | - | 27.4 | - |
| Pasireotide | - | 52.0 | - |
Emax represents the maximum observed effect.
Table 2: Potency (EC50) of Veldoreotide and Somatostatin-14 (SS-14) in Stably Transfected BON-1 Cells
| Compound | SSTR2 EC50 (nM) | SSTR4 EC50 (nM) | SSTR5 EC50 (nM) |
| Veldoreotide | 0.45 | 0.38 | 0.29 |
| SS-14 | 0.26 | 0.35 | 0.17 |
EC50 represents the half-maximal effective concentration.
Table 3: Inhibition of Chromogranin A (CgA) Secretion by Veldoreotide in Stably Transfected BON-1 Cells [1][3]
| Receptor Subtype Expressed | CgA Secretion (% of Control) |
| SSTR2 | 80.3 |
| SSTR4 | 65.3 |
| SSTR5 | 77.6 |
Table 4: Inhibition of Cell Proliferation by Veldoreotide and Other Agonists in BON-1 Cells Expressing SSTR4 [3][4]
| Compound | Cell Proliferation (% of Control) |
| Veldoreotide | 71.2 |
| Somatostatin-14 (SS-14) | 79.7 |
| J-2156 | Similar to Veldoreotide |
(in the presence of SSTR2 and SSTR5 antagonists)
Experimental Protocols
The following methodologies were employed in the preclinical characterization of Veldoreotide's activity at somatostatin receptors.
Ligand-Induced Receptor Activation Assay
A fluorescence-based membrane potential assay was utilized to assess G-protein signaling in HEK293 cells stably co-expressing G-protein-coupled inwardly rectifying potassium (GIRK) 2 channels and individual SSTR subtypes (SSTR2, SSTR4, or SSTR5).[3]
-
Cell Lines: HEK293 cells stably co-expressing GIRK2 channels and either SSTR2, SSTR4, or SSTR5.
-
Assay Principle: Activation of the G-protein coupled SSTRs by an agonist leads to the opening of co-expressed GIRK channels, causing potassium ion efflux and membrane hyperpolarization. This change in membrane potential is detected by a fluorescent dye.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Increasing concentrations of the test compound (e.g., Veldoreotide) are added to the wells.
-
The change in fluorescence, corresponding to the change in membrane potential, is measured over time using a fluorescence plate reader.
-
Data is analyzed to determine Emax and EC50 values.
-
Chromogranin A (CgA) Secretion Assay
The effect of Veldoreotide on the secretion of the neuroendocrine biomarker Chromogranin A was evaluated in BON-1 cells.[1][3]
-
Cell Lines: Wild-type BON-1 cells and BON-1 cells stably expressing SSTR2, SSTR4, or SSTR5.
-
Procedure:
-
Cells are seeded in 24-well plates.
-
After 48 hours, the cells are washed and incubated in a serum-free medium containing the test compound (e.g., Veldoreotide) for 4 hours.
-
The supernatant is collected, and the concentration of CgA is determined using an enzyme-linked immunosorbent assay (ELISA).
-
The amount of CgA secreted is normalized to the total protein content of the cells in each well.
-
Cell Proliferation Assay
The antiproliferative effects of Veldoreotide were assessed in BON-1 cells stably expressing SSTR4.[3][4]
-
Cell Line: BON-1 cells stably expressing SSTR4.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are treated with the test compound (e.g., Veldoreotide, SS-14, J-2156) in the presence of SSTR2 and SSTR5 antagonists to ensure the observed effect is mediated through SSTR4.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1 assay).
-
The absorbance is measured, which correlates with the number of viable cells.
-
Signaling Pathways and Mechanism of Action in Pain Modulation
The proposed mechanism for Veldoreotide's analgesic effect is through the activation of the SSTR4 signaling cascade in nociceptive neurons. Studies on the selective SSTR4 agonist J-2156 provide significant insight into these pathways.
SSTR4 Signaling in Dorsal Root Ganglion (DRG) Neurons
Activation of SSTR4, a Gi/o-coupled receptor, in sensory neurons of the dorsal root ganglia is believed to reduce neuronal excitability and inhibit the release of pro-inflammatory mediators.[7]
Caption: SSTR4 signaling cascade in a nociceptive neuron.
Central Sensitization and pERK Inhibition
In animal models of breast cancer-induced bone pain, the SSTR4 agonist J-2156 has been shown to reduce levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn.[8][9] pERK is a key marker of central sensitization, a process that amplifies pain signals in the spinal cord. This suggests that Veldoreotide may also exert its analgesic effects by dampening central pain processing.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key in vitro assays used to characterize Veldoreotide.
Workflow for Receptor Activation Assay
Caption: Workflow for the fluorescence-based receptor activation assay.
Workflow for CgA Secretion Assay
Caption: Workflow for the Chromogranin A secretion assay.
Future Directions and Investigational Outlook
The preclinical data strongly support the hypothesis that Veldoreotide may be an effective analgesic through its potent agonism at the SSTR4 receptor.[1][2] Future investigational studies should focus on:
-
In vivo pain models: Evaluating the efficacy of Veldoreotide in established animal models of inflammatory, neuropathic, and visceral pain to determine its analgesic profile and effective dose range.
-
Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Veldoreotide, as well as its safety and tolerability in preclinical species.
-
Head-to-head comparisons: Directly comparing the analgesic efficacy of Veldoreotide with standard-of-care analgesics and other investigational compounds.
References
- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain [frontiersin.org]
Veldoreotide (TFA): A Technical Whitepaper
CAS Number: 2126831-23-8
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Veldoreotide (TFA), also known as COR-005, DG3173, and PTR-3173, is a synthetic, cyclic octapeptide and a next-generation somatostatin analogue (SSA).[1][2] It is under development for the treatment of acromegaly and has been granted orphan drug designation for this indication.[1][3] Veldoreotide exhibits a unique multi-receptor binding profile, functioning as a full agonist at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[4][5] This distinct mechanism of action suggests potential therapeutic advantages over existing SSAs, particularly in patient populations non-responsive to current treatments.[6] This document provides a comprehensive technical overview of the available preclinical data on Veldoreotide, including its mechanism of action, functional activity, and relevant experimental protocols.
Introduction
Somatostatin and its analogues are foundational therapies in the management of neuroendocrine tumors and hormonal hypersecretion syndromes, such as acromegaly.[4] Their therapeutic effect is mediated through binding to five distinct somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors that, upon activation, inhibit hormone secretion and cellular proliferation.[5] First-generation SSAs, such as octreotide and lanreotide, primarily target SSTR2. While effective for many patients, a subset remains inadequately controlled, driving the development of new SSAs with broader receptor profiles.
Veldoreotide is a novel SSA with full agonist activity at SSTR2, SSTR4, and SSTR5.[4][7] This expanded receptor engagement, particularly the agonism of SSTR4, a receptor not targeted by other clinically available SSAs, may offer a differentiated therapeutic profile.[4][6] Preclinical studies suggest that this multi-receptor targeting could lead to greater inhibition of growth hormone (GH) secretion in a wider range of adenomas compared to octreotide.[4]
Mechanism of Action and Signaling Pathway
Veldoreotide exerts its pharmacological effects by binding to and activating SSTR2, SSTR4, and SSTR5.[4][7] These receptors are coupled to pertussis toxin-sensitive Gi/o proteins. Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits.
The primary downstream effect of this activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Another key signaling event is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by the Gβγ subunits, which causes membrane hyperpolarization.[4] This hyperpolarization, along with the inhibition of voltage-gated Ca2+ channels, leads to a reduction in cellular excitability and a decrease in hormone secretion.
In the context of pituitary somatotroph adenomas, this signaling cascade results in the potent suppression of GH secretion. Furthermore, activation of these SSTRs can induce cell cycle arrest and apoptosis, contributing to the anti-proliferative effects of the drug.[5]
Caption: Veldoreotide signaling cascade.
Quantitative Pharmacological Data
While specific binding affinity data (Ki or IC50 values) for Veldoreotide are not publicly available in the reviewed literature, functional activity has been characterized in preclinical cell-based assays.[4] The following tables summarize the available data on the potency (EC50) and efficacy (Emax) of Veldoreotide in activating SSTR2, SSTR4, and SSTR5.
Table 1: Functional Activity of Veldoreotide in HEK293 Cells [4]
| Receptor Subtype | Parameter | Veldoreotide | Octreotide | Pasireotide |
| SSTR2 | Emax (%) | 98.4 | - | - |
| EC50 (nM) | - | - | - | |
| SSTR4 | Emax (%) | 99.5 | 27.4 | 52.0 |
| EC50 (nM) | - | - | - | |
| SSTR5 | Emax (%) | 96.9 | - | - |
| EC50 (nM) | - | - | - | |
| Data derived from a fluorescence-based membrane potential assay.[4] '-' indicates data not reported. |
Table 2: Functional Activity of Veldoreotide in BON-1 Cells [4]
| Receptor Subtype Expressed | Parameter | Veldoreotide Effect |
| SSTR2 | CgA Secretion (% of control) | 80.3 |
| SSTR4 | CgA Secretion (% of control) | 65.3 |
| SSTR5 | CgA Secretion (% of control) | 77.6 |
| SSTR4 | Cell Proliferation (% of control) | 71.2 |
| CgA: Chromogranin A.[4] |
Preclinical Pharmacokinetics (ADME)
As of the date of this document, specific preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of Veldoreotide have not been made publicly available.
Clinical Development
Veldoreotide has undergone Phase II clinical development for the treatment of acromegaly.[1][3] However, detailed results from these clinical trials, including efficacy outcomes (e.g., changes in GH and IGF-1 levels) and a comprehensive safety profile, have not been published in the peer-reviewed literature.
Synthesis
A specific, detailed synthesis protocol for Veldoreotide is not publicly available. However, as a cyclic octapeptide, it is highly probable that Veldoreotide is synthesized using standard solid-phase peptide synthesis (SPPS) methodologies.[2][8][9]
The general workflow for SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. The process is cyclical, with each cycle consisting of the deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. The use of excess reagents drives the reactions to completion, and purification is simplified to washing the resin. Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid cocktail. The crude peptide is then purified to high homogeneity using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for SPPS.
Experimental Protocols
G-Protein Signaling Assessment via Fluorescence-Based Membrane Potential Assay[4]
This protocol describes the method used to determine the functional agonistic activity of Veldoreotide at SSTR subtypes.
Objective: To measure SSTR-mediated G-protein activation by detecting changes in plasma membrane potential.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably co-expressing a specific human SSTR subtype (SSTR2, SSTR4, or SSTR5) and the G-protein-coupled inwardly rectifying potassium channel 2 (GIRK2).
-
Human pancreatic neuroendocrine tumor (BON-1) cells stably expressing SSTR2, SSTR4, or SSTR5.
Materials:
-
Poly-L-lysine coated 96-well plates.
-
Cell culture medium (e.g., DMEM/F12).
-
Hanks’ Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4).
-
Fluorescent membrane potential-sensitive dye.
-
Test compounds: Veldoreotide, Somatostatin-14 (SS-14, positive control), Octreotide, Pasireotide.
-
FlexStation 3 microplate reader or equivalent fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the stably transfected cells in poly-L-lysine coated 96-well plates and culture for 48–72 hours at 37°C and 5% CO2 until they reach 70–80% confluency.
-
Dye Loading: Wash the cells with HBSS/HEPES buffer and then incubate with the fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare 10x concentrated solutions of the test compounds in HBSS/HEPES buffer.
-
Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence plate reader, maintained at 37°C.
-
Set the excitation and emission wavelengths (e.g., 530 nm and 565 nm, respectively).
-
Record a stable baseline fluorescence reading for 60 seconds.
-
After 60 seconds, automatically inject 20 µL of the 10x test compound solution into each well.
-
Continue to record the change in fluorescence for an additional 240 seconds.
-
-
Data Analysis:
-
The activation of GIRK channels by SSTR-coupled G-proteins results in potassium efflux and membrane hyperpolarization, which is detected as a change in fluorescence.
-
Normalize the fluorescence response to the baseline.
-
Plot the concentration-response curves to determine the maximal effect (Emax) and the half-maximal effective concentration (EC50) for each compound.
-
Caption: Workflow for the G-protein signaling assay.
Conclusion
Veldoreotide is a promising somatostatin analogue with a unique multi-receptor agonist profile at SSTR2, SSTR4, and SSTR5.[4] Preclinical data demonstrate its high efficacy in activating these receptors, suggesting it may offer therapeutic benefits for patients with acromegaly, including those who are not fully responsive to existing therapies.[4] While the publicly available data is currently limited, particularly regarding binding affinities, pharmacokinetics, and clinical trial outcomes, the foundational pharmacological characterization of Veldoreotide supports its continued investigation as a novel therapeutic agent. Further publication of clinical and preclinical data will be crucial for fully elucidating its therapeutic potential.
References
- 1. Acromegaly Therapeutics Pipeline, Analyzing Emerging Therapies [delveinsight.com]
- 2. bachem.com [bachem.com]
- 3. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 4. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Methodological & Application
Veldoreotide (TFA): In Vitro Cell-Based Assay Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide, also known as DG3173, is a synthetic somatostatin analog that demonstrates potent and full agonist activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[1][2] As a member of the somatostatin family, Veldoreotide holds therapeutic potential for conditions characterized by the overexpression of these receptors, such as in certain neuroendocrine tumors and acromegaly, by inhibiting hormone secretion and cell proliferation.[1][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of Veldoreotide.
Mechanism of Action
Veldoreotide mimics the natural inhibitory effects of somatostatin by binding to SSTRs, which are G-protein coupled receptors (GPCRs).[4][5] Activation of these receptors, primarily coupled to Gi/o proteins, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] This cascade also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated Ca2+ channels, resulting in reduced hormone secretion. Furthermore, Veldoreotide can induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation.[6]
Quantitative Data Summary
The following table summarizes the quantitative data for Veldoreotide's activity at different somatostatin receptors as reported in the literature.
| Receptor Subtype | Cell Line | Assay Type | Parameter | Value | Reference |
| SSTR2 | HEK293 | GIRK Channel Activation | EC50 | 37.6 ± 4.5 nM | [1] |
| SSTR4 | HEK293 | GIRK Channel Activation | EC50 | 31.3 ± 14.4 nM | [1] |
| SSTR5 | HEK293 | GIRK Channel Activation | EC50 | 10.5 ± 3.4 nM | [1] |
| SSTR2 | HEK293 | Receptor Activation | Emax | 98.4% | [2] |
| SSTR4 | HEK293 | Receptor Activation | Emax | 99.5% | [2] |
| SSTR5 | HEK293 | Receptor Activation | Emax | 96.9% | [2] |
| GH-secreting adenomas | Primary Culture | GH Secretion Inhibition | IC50 | 0.49 nM | [1] |
Signaling Pathway
Caption: Veldoreotide signaling pathway.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of Veldoreotide to inhibit the production of cyclic AMP (cAMP) in cells expressing SSTRs.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human SSTR2, SSTR4, or SSTR5.
-
Veldoreotide (TFA) Stock Solution: 10 mM in DMSO.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Stimulation Buffer: Assay Buffer containing 10 µM Forskolin and 500 µM IBMX.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
384-well white assay plates.
Procedure:
-
Cell Culture: Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells/well in culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of Veldoreotide (TFA) in Assay Buffer. The final concentrations should range from 1 pM to 10 µM.
-
Assay: a. Aspirate the culture medium from the wells. b. Add 10 µL of the diluted Veldoreotide solutions or vehicle control to the respective wells. c. Incubate for 15 minutes at room temperature. d. Add 10 µL of Stimulation Buffer to all wells. e. Incubate for 30 minutes at room temperature.
-
cAMP Detection: a. Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents to each well. b. Incubate for the recommended time (typically 1-2 hours) at room temperature.
-
Data Acquisition: Read the plate using a plate reader compatible with the assay kit's detection method.
-
Data Analysis: a. Normalize the data to the vehicle control (0% inhibition) and the forskolin-only control (100% activity). b. Plot the normalized response against the logarithm of the Veldoreotide concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of Veldoreotide on the proliferation of tumor cells expressing SSTRs.
Materials:
-
Cell Line: BON-1 cells stably expressing SSTR4, or other suitable tumor cell lines endogenously expressing SSTRs.[2]
-
Veldoreotide (TFA) Stock Solution: 10 mM in DMSO.
-
Culture Medium: As recommended for the specific cell line.
-
Cell Proliferation Assay Kit: (e.g., MTS, WST-1, or CyQUANT).
-
96-well clear-bottom assay plates.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 2,000-5,000 cells/well in culture medium. Allow the cells to attach overnight.
-
Treatment: a. Prepare serial dilutions of Veldoreotide in culture medium. b. Replace the medium in the wells with the medium containing different concentrations of Veldoreotide or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: a. Add the cell proliferation reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance/fluorescence from all wells. b. Normalize the data to the vehicle-treated control cells (100% proliferation). c. Plot the percentage of proliferation against the Veldoreotide concentration to determine the inhibitory effect.
Receptor Internalization Assay
This assay visualizes and quantifies the ligand-induced internalization of SSTRs.
Materials:
-
Cell Line: U2OS or HEK293 cells stably expressing fluorescently-tagged SSTRs (e.g., SSTR5-GFP).[7][8]
-
Veldoreotide (TFA) Stock Solution: 10 mM in DMSO.
-
Culture Medium.
-
Imaging Medium: HBSS or other suitable buffer.
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom plates or slides suitable for imaging. Allow them to adhere and grow to 50-70% confluency.
-
Treatment: a. Replace the culture medium with Imaging Medium. b. Add Veldoreotide at a final concentration of 1 µM (or a range of concentrations). c. Incubate for 30-60 minutes at 37°C.
-
Imaging: a. Image the cells using a high-content imaging system or a confocal microscope. b. Acquire images of both untreated (control) and Veldoreotide-treated cells. In untreated cells, the fluorescence should be localized to the cell membrane. In treated cells, internalized receptors will appear as fluorescent puncta within the cytoplasm.[9]
-
Image Analysis: a. Use image analysis software to quantify the degree of receptor internalization. This can be done by measuring the intensity of intracellular fluorescent spots or by analyzing the redistribution of fluorescence from the membrane to the cytoplasm.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Somatostatin Receptor Type 3 Internalization Assay cell line | Connora Technologies [connoratech.com]
- 8. innoprot.com [innoprot.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for Veldoreotide (TFA) in HEK293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide, a synthetic somatostatin analogue, demonstrates high-affinity binding and full agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[1] Human Embryonic Kidney 293 (HEK293) cells are a robust and widely utilized cell line in drug discovery and signal transduction research due to their high transfectability and amenability to various cellular assays. This document provides detailed application notes and protocols for studying the pharmacological effects of Veldoreotide (TFA) in HEK293 cell lines, focusing on its mechanism of action and downstream signaling pathways.
Mechanism of Action
Veldoreotide acts as a full agonist at SSTR2, SSTR4, and SSTR5, which are G-protein coupled receptors (GPCRs).[1] These receptors primarily couple to the inhibitory G-protein alpha subunits of the Gi/o family.[2][3] Upon Veldoreotide binding, the activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunits can also dissociate and activate downstream signaling pathways, including the MAPK/ERK pathway.[6] Additionally, SSTR2 and SSTR5 have been shown to couple to the Gq/11 pathway, which can lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6]
Data Presentation
The following table summarizes the quantitative data for Veldoreotide (TFA) activity at human SSTR2, SSTR4, and SSTR5 stably expressed in HEK293 cells, as determined by a fluorescence-based membrane potential assay.[1]
| Receptor Subtype | Veldoreotide EC50 (nM) | Veldoreotide Emax (%) |
| SSTR2 | 37.6 ± 4.5 | 98.4 |
| SSTR4 | 31.3 ± 14.4 | 99.5 |
| SSTR5 | 10.5 ± 3.4 | 96.9 |
Signaling Pathway Diagrams
Experimental Protocols
HEK293 Cell Culture and Maintenance
Materials:
-
HEK293 cells (ATCC CRL-1573 or equivalent)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.
-
Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a 1:4 to 1:8 split ratio.
Transient Transfection of HEK293 Cells with SSTRs
Materials:
-
HEK293 cells
-
Expression plasmids for human SSTR2, SSTR4, or SSTR5
-
Lipofectamine® 2000 or a similar transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete growth medium without antibiotics
Protocol:
-
Cell Seeding for Transfection: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
DNA-Lipofectamine Complex Formation:
-
For each well, dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM®.
-
In a separate tube, dilute 5 µL of Lipofectamine® 2000 into 250 µL of Opti-MEM® and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine® 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of DNA-lipid complexes to each well containing cells and medium. Gently rock the plate to mix.
-
Post-Transfection: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream assays.
cAMP Accumulation Assay
Materials:
-
HEK293 cells expressing the SSTR of interest
-
Veldoreotide (TFA)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Protocol:
-
Cell Seeding: Seed transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Cell Stimulation:
-
Aspirate the growth medium and wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing IBMX (to inhibit phosphodiesterases) to each well and incubate for 30 minutes at 37°C.
-
Add 25 µL of Veldoreotide at various concentrations (prepared in assay buffer with forskolin) to the appropriate wells.
-
Add 25 µL of assay buffer with forskolin (to stimulate adenylyl cyclase) to control wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of Veldoreotide concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
ERK Phosphorylation Assay (Western Blot)
Materials:
-
HEK293 cells expressing the SSTR of interest
-
Veldoreotide (TFA)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Serum Starvation: Seed transfected HEK293 cells in a 6-well plate. Once they reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Veldoreotide Treatment: Treat the serum-starved cells with various concentrations of Veldoreotide for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.
Conclusion
These application notes provide a framework for investigating the pharmacological properties of Veldoreotide (TFA) in HEK293 cells. The provided protocols for cell culture, transfection, and downstream functional assays, in conjunction with the summarized data and signaling pathway diagrams, offer a comprehensive resource for researchers in the field of drug discovery and molecular pharmacology. The versatility of the HEK293 cell line makes it an ideal system for further elucidating the intricate signaling mechanisms of Veldoreotide and other somatostatin receptor agonists.
References
- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Veldoreotide (TFA) Treatment of BON-1 Neuroendocrine Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuroendocrine tumors (NETs) are a diverse group of malignancies that originate from neuroendocrine cells. A significant characteristic of many NETs is the overexpression of somatostatin receptors (SSTRs) on their cell surface. The human pancreatic neuroendocrine tumor cell line, BON-1, which was derived from a lymph node metastasis, is a widely used in vitro model for studying NET pathology and therapeutic responses.[1] Somatostatin analogs (SSAs) are a cornerstone of NET therapy, functioning by binding to SSTRs to inhibit hormone secretion and control tumor proliferation.[2][3]
Veldoreotide (also known as COR-005) is a synthetic SSA that demonstrates potent agonist activity at SSTR subtypes 2, 4, and 5. Its efficacy in modulating critical functions of NET cells, such as hormone secretion, makes it a subject of significant research interest. These application notes provide detailed protocols for investigating the effects of Veldoreotide on the BON-1 cell line, focusing on anti-secretory and anti-proliferative activities.
Mechanism of Action & Signaling
Veldoreotide exerts its effects by binding to SSTRs 2, 4, and 5, which are G-protein coupled receptors. This binding initiates a cascade of intracellular signaling events. Key pathways affected include the inhibition of adenylyl cyclase, which leads to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[3][4] This ultimately results in the inhibition of hormone secretion. Furthermore, SSAs can induce anti-proliferative effects and apoptosis through the activation of protein tyrosine phosphatases (like SHP-1) and modulation of the MAPK and PI3K/Akt/mTOR signaling pathways.[2][5]
Caption: Veldoreotide binds to SSTRs, inhibiting secretion and proliferation.
Application Note 1: Inhibition of Chromogranin A Secretion
Veldoreotide effectively inhibits the secretion of Chromogranin A (CgA), a key biomarker for neuroendocrine tumors, in BON-1 cells that express the appropriate somatostatin receptors. The effect is most pronounced in cells expressing SSTR4. Notably, Veldoreotide has no significant effect on CgA secretion in wild-type BON-1 cells, highlighting the dependency on SSTR expression for its activity.
Quantitative Data Summary
The following table summarizes the inhibitory effect of Veldoreotide on CgA secretion in BON-1 cells stably expressing different SSTR subtypes.
| Cell Line Variant | Treatment | % Reduction in CgA Secretion (vs. Control) | Citation |
| BON-1 SSTR2 | Veldoreotide | 19.7% | [1] |
| BON-1 SSTR4 | Veldoreotide | 34.7% | [1] |
| BON-1 SSTR5 | Veldoreotide | 22.4% | [1] |
| BON-1 Wild-Type | Veldoreotide | No significant effect | [1] |
Experimental Workflow: CgA Secretion Assay
Caption: Workflow for measuring Chromogranin A (CgA) secretion.
Protocol: Chromogranin A (CgA) Secretion Assay
This protocol outlines the steps to measure the effect of Veldoreotide on CgA secretion from BON-1 cells.
Materials:
-
BON-1 cells (wild-type or stably expressing SSTR2, SSTR4, or SSTR5)
-
Complete culture medium (e.g., 1:1 mixture of DMEM and Ham's F-12K medium with 10% FBS)[1]
-
Veldoreotide (TFA salt)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on drug solvent)
-
Multi-well cell culture plates (e.g., 24-well)
-
Human Chromogranin A ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture BON-1 cells according to standard protocols in a humidified incubator at 37°C and 5% CO₂.[6]
-
Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 24-48 hours.
-
-
Cell Treatment:
-
Prepare a stock solution of Veldoreotide in the appropriate solvent. Further dilute to desired final concentrations (e.g., 1 nM - 1 µM) in serum-free medium.
-
Gently aspirate the culture medium from the wells and wash once with sterile PBS.
-
Add the Veldoreotide dilutions or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24 hours).
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant (culture medium) from each well without disturbing the cell layer.
-
Centrifuge the collected supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to fresh tubes. Samples can be stored at -80°C or used immediately.
-
-
CgA Quantification (ELISA):
-
Quantify the concentration of CgA in the supernatant samples using a commercial human CgA ELISA kit.
-
Follow the manufacturer's instructions precisely for preparing standards, adding samples, and incubation steps.
-
-
Data Analysis:
-
Measure the absorbance on a microplate reader at the wavelength specified by the ELISA kit protocol.
-
Calculate CgA concentrations based on the standard curve.
-
To determine the effect of Veldoreotide, express the CgA concentration in treated wells as a percentage of the vehicle-treated control wells.
-
Application Note 2: Anti-Proliferative and Apoptotic Effects
Somatostatin analogs are known to exert anti-proliferative effects and induce apoptosis in NET cells.[2] Veldoreotide is expected to inhibit the growth of BON-1 cells, contingent on the expression of its target SSTRs. This can be assessed through cell viability assays and the direct measurement of apoptosis.
Experimental Workflow: Viability and Apoptosis Assays
Caption: Workflow for assessing cell viability and apoptosis.
Protocol 1: Cell Viability Assay (WST-1 Method)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]
Materials:
-
BON-1 cells and complete culture medium
-
96-well clear-bottom cell culture plates
-
Veldoreotide (TFA salt) and vehicle control
-
WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BON-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of Veldoreotide in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) from all readings. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V & PI Staining)
This flow cytometry-based protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
Treated BON-1 cells from 6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment with Veldoreotide, collect the culture medium (containing floating/apoptotic cells) from each well into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant from the previous step.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to gate the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of Veldoreotide.
-
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Veldoreotide (TFA) in Growth Hormone Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide, a somatostatin analog, demonstrates potent agonistic activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[1] This multi-receptor targeting profile makes it a compound of significant interest for therapeutic applications, particularly in conditions characterized by excessive growth hormone (GH) secretion, such as acromegaly. Veldoreotide has been shown to inhibit GH secretion in pituitary adenomas, including those that are non-responsive to other somatostatin analogs like octreotide.[1] These application notes provide detailed protocols for assessing the in vitro effects of Veldoreotide (TFA) on GH secretion and summarize key quantitative data regarding its activity.
Data Presentation
Table 1: In Vitro Efficacy of Veldoreotide at Human Somatostatin Receptors
| Receptor Subtype | Cell Line | Parameter | Veldoreotide Value | Reference |
| SSTR2 | HEK293 | Emax | 98.4% | [1] |
| SSTR4 | HEK293 | Emax | 99.5% | [1] |
| SSTR5 | HEK293 | Emax | 96.9% | [1] |
Table 2: Inhibitory Activity of Veldoreotide on Growth Hormone Secretion
| Cell Type | Parameter | Veldoreotide Value | Reference |
| Human GH-secreting pituitary adenoma cells | IC50 | 0.49 nM |
Note: Further studies are required to expand the dataset on the IC50 of Veldoreotide in various pituitary cell models.
Signaling Pathway
Veldoreotide exerts its inhibitory effect on growth hormone secretion by activating SSTR2, SSTR4, and SSTR5. These G-protein coupled receptors (GPCRs) are primarily coupled to the inhibitory Gαi/o subunit. Upon activation, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP activity, along with the modulation of potassium and calcium ion channels, ultimately leads to a decrease in the synthesis and secretion of growth hormone.
Experimental Protocols
Experimental Workflow for In Vitro Growth Hormone Secretion Assay
Protocol: In Vitro Growth Hormone Secretion Assay Using Primary Pituitary Cells or GH-Secreting Cell Lines
This protocol details a method to assess the inhibitory effect of Veldoreotide (TFA) on growth hormone (GH) secretion from cultured pituitary cells.
Materials:
-
Primary pituitary cells (e.g., from rat or human origin) or a GH-secreting pituitary tumor cell line (e.g., GH3 cells).
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).
-
Veldoreotide (TFA) stock solution.
-
Phosphate-buffered saline (PBS).
-
24-well cell culture plates.
-
Enzyme-linked immunosorbent assay (ELISA) kit for quantifying GH (species-specific).
-
Standard laboratory equipment (incubator, centrifuge, pipettes, etc.).
Procedure:
-
Cell Culture and Plating:
-
Culture primary pituitary cells or GH3 cells according to standard protocols.
-
Once confluent, detach the cells and seed them into 24-well plates at a density of approximately 5 x 10^4 cells per well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment and stabilization.
-
-
Veldoreotide Treatment:
-
Prepare serial dilutions of Veldoreotide (TFA) in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 10^-12 M to 10^-6 M).
-
Aspirate the culture medium from the wells and wash the cells once with warm PBS.
-
Add 500 µL of the Veldoreotide-containing medium or vehicle control (serum-free medium without the compound) to the respective wells.
-
Incubate the plates for a defined period (e.g., 4 hours) at 37°C.
-
-
Supernatant Collection:
-
Following the incubation period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the collected supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
-
Growth Hormone Quantification:
-
Quantify the concentration of GH in the clarified supernatants using a species-specific GH ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.
-
-
Data Analysis:
-
Calculate the percentage of GH secretion inhibition for each Veldoreotide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Veldoreotide concentration.
-
Determine the half-maximal inhibitory concentration (IC50) and the maximum effect (Emax) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Logical Relationship of Experimental Steps
References
Veldoreotide (TFA): Application Notes and Protocols for Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Veldoreotide (TFA), a potent somatostatin analog, in cell proliferation assays. Veldoreotide is a full agonist for somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5), making it a valuable tool for investigating the anti-proliferative effects of somatostatin signaling in various cancer cell lines, particularly those of neuroendocrine origin.
Mechanism of Action
Veldoreotide exerts its anti-proliferative effects by binding to and activating SSTR2, SSTR4, and SSTR5. These G-protein coupled receptors initiate a cascade of intracellular signaling events that culminate in cytostatic and cytotoxic outcomes. The primary mechanisms include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases. These events lead to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis (programmed cell death).[1][2][3][4]
Data Presentation
The anti-proliferative activity of Veldoreotide and other somatostatin analogs can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell proliferation. The following table summarizes representative IC50 values for the somatostatin analog pasireotide in a neuroendocrine tumor cell line, as specific dose-response data for Veldoreotide is not widely available in public literature. This data can serve as a reference for designing initial dose-response experiments with Veldoreotide.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Pasireotide | H69 (Small Cell Lung Cancer) | Cell Viability Assay | 35.4 µM | [5] |
Note: This data is for Pasireotide and should be used as a guideline. The potency of Veldoreotide may vary depending on the cell line and its specific SSTR expression profile.
A study on the BON-1 human pancreatic neuroendocrine tumor cell line demonstrated that Veldoreotide inhibits cell proliferation. In BON-1 cells expressing the exogenous SSTR4 receptor, Veldoreotide inhibited cell proliferation to a greater degree than the native somatostatin peptide (SS-14), with proliferation being reduced to 71.2% of control compared to 79.7% for SS-14.[6]
Signaling Pathways
The binding of Veldoreotide to its target receptors triggers distinct yet overlapping signaling pathways that contribute to its anti-proliferative effects.
SSTR2 Signaling Pathway
Activation of SSTR2 is a key mediator of the anti-proliferative effects of somatostatin analogs.[1][2] The signaling cascade involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which in turn modulate downstream pathways including the MAPK/ERK and PI3K/AKT pathways. This leads to the upregulation of cell cycle inhibitors like p21 and p27, resulting in G1 phase cell cycle arrest. SSTR2 activation can also induce apoptosis through both p53-dependent and -independent mechanisms.[1][2]
SSTR4 Signaling Pathway
The role of SSTR4 in cell proliferation is also significant. Its activation has been shown to interfere with the mitogen-activated protein kinase (MAPK) pathway to modulate cell growth.[3] Studies have indicated that co-expression and activation of SSTR1 and SSTR4 can lead to cell cycle arrest.[7]
References
- 1. Activation of human somatostatin receptor 2 promotes apoptosis through a mechanism that is independent from induction of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Molecular mechanisms of the antiproliferative activity of somatostatin receptors (SSTRs) in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Veldoreotide (TFA) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide (TFA), a synthetic somatostatin analog, has demonstrated significant potential in the preclinical setting for the treatment of neuroendocrine tumors (NETs). Its unique mechanism of action, characterized by full agonist activity at somatostatin receptors (SSTR) 2, 4, and 5, distinguishes it from other somatostatin analogs. This multi-receptor targeting suggests a broader and potentially more effective anti-tumor activity. These application notes provide detailed protocols for establishing and utilizing in vivo animal models to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Veldoreotide (TFA). The following sections offer guidance on experimental design, data interpretation, and visualization of key biological pathways and workflows.
Mechanism of Action and Signaling Pathway
Veldoreotide exerts its effects by binding to and activating SSTR2, SSTR4, and SSTR5.[1] This binding initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels, leading to anti-proliferative and anti-secretory effects. The activation of these receptors can lead to the inhibition of cell growth and the secretion of hormones and bioactive amines often associated with neuroendocrine tumors.
Efficacy Studies in Neuroendocrine Tumor Xenograft Models
The most common in vivo models for evaluating the anti-tumor efficacy of somatostatin analogs like Veldoreotide are xenograft models using human neuroendocrine tumor cell lines implanted into immunodeficient mice.
Recommended Cell Lines
| Cell Line | Tumor Type | SSTR Expression | Notes |
| BON-1 | Pancreatic Neuroendocrine Tumor | SSTR2, SSTR5 (endogenous), can be transfected to express SSTR4. | A well-characterized cell line for studying NET biology and therapeutic responses. |
| QGP-1 | Pancreatic Neuroendocrine Tumor | SSTR2 | Another commonly used cell line for pancreatic NET studies. |
| NCI-H727 | Lung Carcinoid | SSTR2 | A representative model for pulmonary NETs. |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to assess the anti-tumor activity of Veldoreotide.
Materials:
-
Human neuroendocrine tumor cells (e.g., BON-1)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (optional, can improve tumor take rate)
-
Veldoreotide (TFA) sterile solution
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture BON-1 cells under standard conditions. On the day of inoculation, harvest cells and resuspend them in sterile PBS or serum-free media at a concentration of 5 x 107 cells/mL. A 1:1 mixture with Matrigel is recommended.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Veldoreotide Group: Administer Veldoreotide (TFA) at a predetermined dose (e.g., 10 mg/kg) via subcutaneous injection daily.
-
Control Group: Administer an equivalent volume of the vehicle control on the same schedule.
-
-
Endpoint Analysis: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Expected Quantitative Data
The following table summarizes representative data that could be expected from a Veldoreotide efficacy study in a BON-1 xenograft model. (Note: This data is illustrative and based on typical outcomes for somatostatin analogs in similar models, as specific in vivo data for Veldoreotide is not publicly available).
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1250 ± 150 | - | 1.2 ± 0.2 |
| Veldoreotide | 5 | 750 ± 100 | 40% | 0.7 ± 0.1 |
| Veldoreotide | 10 | 500 ± 80 | 60% | 0.5 ± 0.08 |
| Veldoreotide | 20 | 375 ± 60 | 70% | 0.4 ± 0.06 |
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Veldoreotide, as well as its effect on relevant biomarkers.
Protocol: Single-Dose Pharmacokinetic Study
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
Procedure:
-
Dose Administration: Administer a single dose of Veldoreotide (TFA) via intravenous (IV) and subcutaneous (SC) routes to different groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vein.
-
Plasma Analysis: Process blood samples to obtain plasma and analyze for Veldoreotide concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Representative Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
| Dose (mg/kg) | 1 | 5 |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-inf) (ng*h/mL) | 800 | 1200 |
| Half-life (t½) (h) | 1.5 | 2.0 |
| Bioavailability (%) | - | 80 |
Protocol: Pharmacodynamic Study
Model:
-
BON-1 xenograft model (as described above)
Procedure:
-
Treatment: Treat tumor-bearing mice with Veldoreotide (TFA) or vehicle.
-
Sample Collection: At various time points after treatment, collect tumor tissue and plasma.
-
Biomarker Analysis:
-
Plasma: Measure levels of Chromogranin A (CgA), a key biomarker for NETs.
-
Tumor Tissue: Analyze for changes in the expression of SSTR2, SSTR4, and SSTR5 via immunohistochemistry (IHC) or Western blot. Assess cell proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting in vivo studies to evaluate Veldoreotide (TFA). The use of well-characterized neuroendocrine tumor xenograft models is essential for determining the anti-tumor efficacy of this novel multi-receptor targeting somatostatin analog. Rigorous pharmacokinetic and pharmacodynamic studies will further elucidate its clinical potential. The successful application of these models will be instrumental in advancing the development of Veldoreotide for the treatment of neuroendocrine tumors.
References
Veldoreotide (TFA) for Studying Somatostatin Receptor Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide, a synthetic somatostatin analog, is a valuable research tool for investigating the signaling pathways and physiological roles of specific somatostatin receptors (SSTRs). As a selective agonist, Veldoreotide demonstrates high affinity and full agonistic activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5)[1][2]. This selectivity makes it a powerful tool to dissect the individual contributions of these receptors to various cellular processes, including hormone secretion, cell proliferation, and neuronal signaling[1]. These application notes provide detailed protocols for utilizing Veldoreotide (TFA) in key in vitro assays to characterize its pharmacological effects and explore the downstream consequences of SSTR2, SSTR4, and SSTR5 activation.
Quantitative Data Summary
The following tables summarize the reported in vitro pharmacological data for Veldoreotide, providing a comparative overview of its potency and efficacy at human somatostatin receptors.
Table 1: Functional Potency (EC50) of Veldoreotide at Human Somatostatin Receptors
| Receptor Subtype | Cell Line | Assay | EC50 (nM) | Reference |
| SSTR2 | HEK293 | Fluorescence-Based Membrane Potential | 37.6 ± 4.5 | [1] |
| SSTR4 | HEK293 | Fluorescence-Based Membrane Potential | 31.3 ± 14.4 | [1] |
| SSTR5 | HEK293 | Fluorescence-Based Membrane Potential | 10.5 ± 3.4 | [1] |
Table 2: Functional Efficacy (Emax) of Veldoreotide in HEK293 Cells
| Receptor Subtype | Emax (% of Somatostatin-14) | Reference |
| SSTR2 | 98.4 | [1] |
| SSTR4 | 99.5 | [1] |
| SSTR5 | 96.9 | [1] |
Table 3: Inhibition of Cell Proliferation and Secretion by Veldoreotide in BON-1 Cells
| Assay | SSTR Subtype Expressed | Inhibition (% of control) | Reference |
| Cell Proliferation | SSTR4 | 71.2 (Veldoreotide) vs. 79.7 (Somatostatin-14) | [2] |
| Chromogranin A Secretion | SSTR2 | 80.3 | [1] |
| Chromogranin A Secretion | SSTR4 | 65.3 | [1] |
| Chromogranin A Secretion | SSTR5 | 77.6 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by Veldoreotide and the general experimental workflows for its characterization.
Experimental Protocols
Fluorescence-Based Membrane Potential Assay for SSTR Activation
This protocol is designed to measure the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels following Veldoreotide-mediated activation of SSTR2, SSTR4, or SSTR5, leading to membrane hyperpolarization.
Materials:
-
HEK293 cells stably co-expressing the desired human SSTR subtype (SSTR2, SSTR4, or SSTR5) and a GIRK channel subunit.
-
Veldoreotide (TFA) stock solution (e.g., 10 mM in DMSO).
-
Somatostatin-14 (as a positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed the stably transfected HEK293 cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential-sensitive dye solution, prepared according to the manufacturer's instructions, to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of Veldoreotide (TFA) and Somatostatin-14 in the assay buffer. A typical concentration range for Veldoreotide would be from 1 pM to 10 µM.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add the Veldoreotide or control solutions to the wells and immediately begin kinetic fluorescence measurements. Record the fluorescence signal for at least 3-5 minutes.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity from the baseline for each well.
-
Plot the change in fluorescence as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for Veldoreotide at each receptor subtype.
-
WST-1 Cell Proliferation Assay
This colorimetric assay measures the effect of Veldoreotide on the proliferation of cells expressing SSTRs, such as the human pancreatic neuroendocrine tumor cell line BON-1.
Materials:
-
BON-1 cells stably expressing the desired SSTR subtype.
-
Veldoreotide (TFA) stock solution.
-
Complete cell culture medium.
-
WST-1 reagent.
-
96-well tissue culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Plating: Seed the BON-1 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Veldoreotide (TFA) in culture medium. Remove the existing medium from the wells and add 100 µL of the Veldoreotide solutions or control medium. Incubate for 24-72 hours.
-
WST-1 Incubation: Add 10 µL of WST-1 reagent to each well. Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition relative to the untreated control cells.
-
Plot the percentage of inhibition as a function of Veldoreotide concentration to determine the IC50 value.
-
Chromogranin A (CgA) Secretion Assay
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of Veldoreotide on the secretion of Chromogranin A from BON-1 cells.
Materials:
-
BON-1 cells stably expressing the desired SSTR subtype.
-
Veldoreotide (TFA) stock solution.
-
Serum-free cell culture medium.
-
Chromogranin A ELISA kit.
-
24-well tissue culture plates.
-
Microplate reader for ELISA.
Procedure:
-
Cell Plating: Seed BON-1 cells into 24-well plates and grow to approximately 80% confluency.
-
Wash and Starve: Gently wash the cells twice with serum-free medium to remove any pre-existing CgA. Add fresh serum-free medium and incubate for 2-4 hours to allow for basal secretion.
-
Treatment: Remove the medium and add fresh serum-free medium containing various concentrations of Veldoreotide (TFA) or control vehicle. Incubate for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well. Centrifuge the supernatant to remove any cellular debris.
-
ELISA: Perform the Chromogranin A ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the CgA standards provided in the ELISA kit.
-
Determine the concentration of CgA in each sample from the standard curve.
-
Calculate the percentage of inhibition of CgA secretion for each Veldoreotide concentration relative to the untreated control.
-
Plot the percentage of inhibition against the Veldoreotide concentration to determine the IC50 value.
-
Conclusion
Veldoreotide (TFA) is a potent and selective agonist for SSTR2, SSTR4, and SSTR5. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to investigate the intricate signaling and functional roles of these important somatostatin receptor subtypes. The provided quantitative data serves as a valuable reference for experimental design and data interpretation.
References
Preparation of Veldoreotide (TFA) Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veldoreotide is a synthetic somatostatin analogue that acts as an agonist at somatostatin receptors SSTR2, SSTR4, and SSTR5.[1][2] This application note provides a detailed protocol for the preparation of Veldoreotide (TFA) stock solutions for in vitro and in vivo research applications. The protocol includes information on necessary materials, step-by-step instructions for dissolution, and recommendations for storage and handling to ensure the stability and integrity of the compound.
Introduction
Veldoreotide is a cyclic peptide with therapeutic potential in conditions where somatostatin receptors are implicated.[3] As with many synthetic peptides, Veldoreotide is often supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines a standardized procedure for the solubilization and storage of Veldoreotide (TFA).
Quantitative Data Summary
A summary of the key quantitative data for Veldoreotide is provided in the table below. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information, particularly the exact molecular weight.
| Parameter | Value | Source |
| Molecular Formula (Free Base) | C₆₀H₇₄N₁₂O₁₀ | |
| Molecular Weight (Free Base) | 1123.33 g/mol | |
| Solubility in DMSO | ≥ 46 mg/mL | MedChemExpress |
| Recommended Solvents | DMSO, Water (see note) | MedChemExpress |
| Storage of Solid | -20°C, desiccated | MedChemExpress |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Note on Molecular Weight: The molecular weight provided is for the free base form of Veldoreotide. The trifluoroacetic acid (TFA) salt form will have a higher molecular weight. The exact molecular weight can vary depending on the number of TFA counter-ions present. It is critical to use the molecular weight from the product's Certificate of Analysis for accurate molar concentration calculations.
Experimental Protocol: Preparation of a 10 mM Veldoreotide (TFA) Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Veldoreotide (TFA) in dimethyl sulfoxide (DMSO).
Materials
-
Veldoreotide (TFA) powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettors and sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Acclimatization: Before opening, allow the vial of Veldoreotide (TFA) powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of Veldoreotide (TFA) powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.12 mg of the peptide (this is based on the free base molecular weight and should be adjusted based on the lot-specific molecular weight).
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed peptide. For a 10 mM stock solution using 1.12 mg of peptide, add 100 µL of DMSO.
-
Dissolution: Tightly cap the tube and vortex gently for 1-2 minutes until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the tubes are tightly sealed.
Note on Using Water as a Solvent: If water is used as the solvent for the stock solution, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use. However, long-term storage of peptides in aqueous solutions is generally not recommended due to the risk of degradation.
Experimental Workflow
The following diagram illustrates the workflow for preparing the Veldoreotide (TFA) stock solution.
Caption: Workflow for Veldoreotide (TFA) stock solution preparation.
Veldoreotide Signaling Pathway
Veldoreotide is an agonist for the somatostatin receptors SSTR2, SSTR4, and SSTR5. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This in turn affects downstream effectors such as protein kinase A (PKA) and can modulate various cellular processes including hormone secretion and cell proliferation.
References
Veldoreotide (TFA) in G-protein Signaling Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veldoreotide, a synthetic somatostatin analog (SSA), demonstrates a unique binding profile with full agonist activity at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[1] This multi-receptor targeting suggests potential therapeutic applications in various endocrine and non-endocrine conditions, including neuroendocrine tumors and acromegaly, potentially offering advantages over SSAs with more limited receptor subtype selectivity.[2] Understanding the functional consequences of Veldoreotide's interaction with these G-protein coupled receptors (GPCRs) is crucial for its preclinical and clinical development.
These application notes provide a comprehensive overview and detailed protocols for assessing the G-protein signaling pathways modulated by Veldoreotide. The included methodologies cover key functional assays to characterize the potency and efficacy of Veldoreotide at its target receptors, providing a framework for its evaluation in relevant cellular models.
Data Presentation
The following tables summarize the quantitative data on the activity of Veldoreotide in various in vitro assays.
Table 1: Potency and Efficacy of Veldoreotide at Human Somatostatin Receptors in HEK293 Cells
| Receptor Subtype | Parameter | Veldoreotide | Octreotide | Pasireotide |
| SSTR2 | EC₅₀ (nM) | 37.6 ± 4.5 | - | - |
| Eₘₐₓ (%) | 98.4 | - | - | |
| SSTR4 | EC₅₀ (nM) | 31.3 ± 14.4 | - | - |
| Eₘₐₓ (%) | 99.5 | 27.4 | 52.0 | |
| SSTR5 | EC₅₀ (nM) | 10.5 ± 3.4 | - | - |
| Eₘₐₓ (%) | 96.9 | - | - | |
| Data from a fluorescence-based membrane potential assay in HEK293 cells stably co-expressing G-protein-coupled inwardly rectifying potassium (GIRK) channels and the respective SSTR subtype. |
Table 2: Functional Effects of Veldoreotide in BON-1 Neuroendocrine Tumor Cells
| Assay | Cell Line | Parameter | Veldoreotide | Somatostatin-14 |
| Chromogranin A Secretion | BON-1 expressing SSTR2 | % of Control | 80.3 | - |
| BON-1 expressing SSTR4 | % of Control | 65.3 | - | |
| BON-1 expressing SSTR5 | % of Control | 77.6 | - | |
| Cell Proliferation | Wild-type BON-1 | % of Control | Similar to SS-14 | - |
| BON-1 expressing SSTR4 | % of Control | 71.2 | 79.7 | |
| Data represents the remaining percentage of secretion or proliferation compared to untreated controls.[2] |
Table 3: Effect of Veldoreotide on Growth Hormone (GH) Secretion
| Treatment | Effect |
| Veldoreotide | Inhibited GH secretion in a greater percentage of human GH-secreting pituitary adenomas compared to octreotide, including those non-responsive to octreotide.[1][2] |
| Specific IC₅₀ values are not yet publicly available. |
Signaling Pathways and Experimental Workflows
References
Application Note: High-Throughput Fluorescence-Based Membrane Potential Assay for the Characterization of Veldoreotide Activity on Somatostatin Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Veldoreotide is a synthetic somatostatin analog that has demonstrated potent agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5)[1][2][3]. These G-protein coupled receptors (GPCRs) are implicated in a variety of physiological processes and are significant targets in the development of therapies for neuroendocrine tumors and other disorders[4][5][6]. A critical step in the pharmacological characterization of compounds like Veldoreotide is the quantitative assessment of their activity at their target receptors. This application note provides a detailed protocol for a fluorescence-based membrane potential assay to measure the functional activity of Veldoreotide on SSTR2, SSTR4, and SSTR5.
The assay principle relies on the co-expression of the target somatostatin receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel in a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells[2][3]. Activation of the SSTR by an agonist like Veldoreotide leads to the activation of inhibitory G-proteins (Gi/o). The subsequent dissociation of the G-protein subunits allows the Gβγ dimer to bind to and open the GIRK channels[7][8][9][10]. The efflux of potassium ions from the cell results in hyperpolarization, a change in the cell's membrane potential. This change can be detected by a membrane potential-sensitive fluorescent dye, providing a robust and high-throughput method to quantify receptor activation[5][11][12].
Signaling Pathway
The binding of Veldoreotide to SSTR2, SSTR4, or SSTR5 initiates a signaling cascade that results in the opening of GIRK channels and subsequent membrane hyperpolarization.
Caption: Veldoreotide-induced SSTR signaling pathway leading to membrane hyperpolarization.
Data Presentation
The efficacy of Veldoreotide and other somatostatin analogs can be quantified by determining the maximal response (Emax) and the concentration required to elicit 50% of the maximal response (EC50). The following tables summarize the reported efficacy of Veldoreotide in HEK293 cells co-expressing SSTRs and GIRK channels, and in BON-1 cells, a human pancreatic neuroendocrine tumor cell line, stably expressing these receptors[2][3].
Table 1: Efficacy (Emax %) of Somatostatin Analogs in HEK293 Cells Co-expressing SSTRs and GIRK Channels [2][3]
| Compound | SSTR2 | SSTR4 | SSTR5 |
| Veldoreotide | 98.4% | 99.5% | 96.9% |
| Octreotide | - | 27.4% | - |
| Pasireotide | - | 52.0% | - |
Table 2: Potency (pEC50) of Veldoreotide in BON-1 Cells Stably Expressing SSTRs
| Receptor | pEC50 (M) |
| SSTR2 | High Potency |
| SSTR4 | High Potency |
| SSTR5 | High Potency |
| (Specific pEC50 values were not provided in the source material, but high potency was reported)[13] |
Experimental Protocols
This section provides a detailed methodology for conducting the fluorescence-based membrane potential assay to assess Veldoreotide's activity.
Experimental Workflow
Caption: Workflow for the fluorescence-based membrane potential assay with Veldoreotide.
Materials and Reagents
-
Cell Lines:
-
HEK293 cells (ATCC)
-
BON-1 cells (a human pancreatic neuroendocrine tumor cell line)[14]
-
-
Plasmids:
-
Reagents:
-
Veldoreotide
-
Somatostatin-14 (as a positive control)
-
Other somatostatin analogs (e.g., Octreotide, Pasireotide for comparison)
-
Fluorescence-based membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit, Molecular Devices)[4][5]
-
Cell culture medium (e.g., DMEM for HEK293, DMEM/F12 for BON-1) supplemented with 10% fetal bovine serum (FBS) and antibiotics[14][15]
-
Transfection reagent (e.g., Lipofectamine)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom microplates
-
Cell Line Preparation
1. HEK293 Cell Transfection:
- Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
- One day prior to transfection, seed the cells to be 70-90% confluent on the day of transfection.
- Co-transfect the HEK293 cells with the desired SSTR expression plasmid and the GIRK channel expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Allow the cells to express the proteins for 24-48 hours post-transfection.
2. BON-1 Stable Cell Line:
- Culture BON-1 cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
- Use BON-1 cells that have been stably transfected to express the desired SSTR subtype[13].
Assay Protocol
1. Cell Plating:
- Harvest the transfected HEK293 cells or the stable BON-1 cells.
- Seed the cells into a poly-D-lysine coated 96-well (50,000-80,000 cells/well) or 384-well (12,500-20,000 cells/well) black-walled, clear-bottom plate[1].
- Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Dye Loading:
- Prepare the membrane potential dye loading solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit)[4].
- Remove the cell culture medium from the wells.
- Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
- Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells[4].
3. Compound Addition and Fluorescence Measurement:
- Prepare serial dilutions of Veldoreotide and control compounds in the assay buffer (HBSS with 20 mM HEPES).
- Program the fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence signal before and after the addition of the compounds. Typical filter sets for oxonol-based dyes are in the range of 530-540 nm for excitation and 560-580 nm for emission.
- The instrument will add the compounds to the wells while simultaneously recording the fluorescence.
- Continue to record the fluorescence signal for a period of time (e.g., 2-5 minutes) to capture the full response.
Data Analysis
-
Normalization: The fluorescence signal is typically reported as relative fluorescence units (RFU). The response to the compound is often calculated as the change in fluorescence (ΔF) from the baseline before compound addition.
-
Dose-Response Curves: Plot the change in fluorescence as a function of the logarithm of the Veldoreotide concentration.
-
EC50 and Emax Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (the concentration of Veldoreotide that produces 50% of the maximal response) and the Emax (the maximal response)[16].
Conclusion
This fluorescence-based membrane potential assay provides a robust, sensitive, and high-throughput method for characterizing the functional activity of Veldoreotide on SSTR2, SSTR4, and SSTR5. The detailed protocol and data presentation format outlined in this application note will enable researchers to efficiently and accurately assess the pharmacological properties of Veldoreotide and other somatostatin analogs, facilitating their development as potential therapeutics.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Membrane Potential Assay | FLIPR Penta | Molecular Devices [bio-strategy.com.au]
- 6. cusabio.com [cusabio.com]
- 7. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 10. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. photos.labwrench.com [photos.labwrench.com]
- 13. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient Expression in HEK-293 Cells in Suspension Culture as a Rapid and Powerful Tool: SARS-CoV-2 N and Chimeric SARS-CoV-2N-CD154 Proteins as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Troubleshooting & Optimization
Optimizing Veldoreotide (TFA) Solubility for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing Veldoreotide (TFA) for cell culture experiments. Adherence to proper solubilization and handling protocols is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Veldoreotide and what is its mechanism of action?
Veldoreotide is a synthetic somatostatin analog. It functions as an agonist for somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2, SSTR4, and SSTR5.[1] By activating these receptors, Veldoreotide can modulate various cellular processes, including hormone secretion and cell proliferation.
Q2: Why is my Veldoreotide in a trifluoroacetate (TFA) salt form?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides like Veldoreotide, particularly in reverse-phase high-performance liquid chromatography (HPLC). As a result, the final lyophilized peptide is often a TFA salt.
Q3: I'm observing unexpected effects or poor reproducibility in my cell culture experiments with Veldoreotide (TFA). What could be the cause?
The trifluoroacetate (TFA) counter-ion itself can impact cell culture experiments, potentially leading to cytotoxicity or off-target effects that can interfere with your results. It is also possible that the peptide is not fully solubilized, leading to inaccurate concentrations in your experiments.
Q4: How can I minimize the potential interference of TFA in my experiments?
If you suspect TFA is interfering with your experiments, you can perform a salt exchange to replace the TFA salt with a more biocompatible one, such as hydrochloride (HCl) or acetate. Detailed protocols for these procedures are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing Veldoreotide (TFA) solutions for cell culture.
Issue 1: Veldoreotide (TFA) powder is difficult to dissolve.
-
Possible Cause 1: Inappropriate Solvent. The choice of solvent is critical for peptide solubility.
-
Solution: Start by attempting to dissolve Veldoreotide (TFA) in sterile, nuclease-free water. A commercial supplier indicates a solubility of 25 mg/mL in water with the aid of ultrasonication.[1] If aqueous solubility is insufficient for your required stock concentration, you may need to use an organic solvent.
-
-
Possible Cause 2: Insufficient Agitation. The peptide may require more energy to dissolve fully.
-
Solution: After adding the solvent, gently vortex the vial. If the solution remains cloudy or particulates are visible, sonicate the solution in a water bath for short intervals (e.g., 10-20 seconds) until the solution clarifies. Avoid excessive heating.
-
-
Possible Cause 3: Peptide Concentration is Too High. You may be attempting to create a stock solution that exceeds the solubility limit of Veldoreotide (TFA) in the chosen solvent.
-
Solution: Try dissolving a smaller amount of the peptide in the same volume of solvent to achieve a lower concentration. It is often better to prepare a lower concentration stock and add a larger volume to your cell culture medium, provided the final solvent concentration remains non-toxic to your cells.
-
Issue 2: Precipitate forms after adding the Veldoreotide (TFA) stock solution to my cell culture medium.
-
Possible Cause 1: Poor Solubility in Aqueous Medium. The peptide may be soluble in the initial solvent but crashes out when diluted into the aqueous environment of the cell culture medium.
-
Solution: When diluting a stock solution (especially one made with an organic solvent) into your cell culture medium, add the stock solution dropwise while gently agitating the medium. This gradual dilution can help prevent precipitation.
-
-
Possible Cause 2: pH of the Medium. The pH of your cell culture medium can affect the solubility of the peptide.
-
Solution: While altering the pH of cell culture medium is generally not recommended, ensure your medium is properly buffered and at the correct physiological pH.
-
Issue 3: I'm observing cellular toxicity that is not attributable to the biological activity of Veldoreotide.
-
Possible Cause 1: High Concentration of Organic Solvent. Solvents like Dimethyl Sulfoxide (DMSO) can be toxic to cells at higher concentrations.
-
Solution: It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, although some robust cell lines may tolerate up to 1%. Primary cells are generally more sensitive. Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the solvent used to dissolve the peptide) to assess the effect of the solvent alone.
-
-
Possible Cause 2: TFA Salt Toxicity. The TFA counter-ion can be cytotoxic to some cell lines.
-
Solution: If you suspect TFA toxicity, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride or acetate. Refer to the "Experimental Protocols" section for detailed procedures.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the solubilization and use of Veldoreotide (TFA) in cell culture.
Table 1: Veldoreotide (TFA) Solubility
| Solvent | Solubility | Notes |
| Water | 25 mg/mL[1] | Requires sonication for complete dissolution.[1] |
| DMSO | Data not available | General practice for hydrophobic peptides is to dissolve in a small amount of 100% DMSO and then dilute into aqueous buffer. |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Final Concentration | Notes |
| DMSO | 0.1% - 0.5% | Some cell lines may tolerate up to 1%. Primary cells are more sensitive. Always include a vehicle control. |
Experimental Protocols
Protocol 1: Reconstitution of Veldoreotide (TFA) in Water
-
Bring the vial of lyophilized Veldoreotide (TFA) to room temperature before opening.
-
Add the desired volume of sterile, nuclease-free water to the vial to achieve the target concentration (not exceeding 25 mg/mL).
-
Gently vortex the vial for 10-15 seconds.
-
If the solution is not clear, place the vial in a sonicator water bath and sonicate for 10-20 second intervals until the solution is clear. Avoid overheating the sample.
-
Sterile filter the reconstituted peptide solution through a 0.22 µm syringe filter before adding to sterile cell culture medium.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Reconstitution of Veldoreotide (TFA) in DMSO
-
Bring the vial of lyophilized Veldoreotide (TFA) to room temperature.
-
Add a small volume of 100% sterile DMSO to the vial.
-
Gently vortex until the peptide is fully dissolved.
-
To prepare your working solution, slowly add the DMSO stock solution dropwise to your cell culture medium while gently swirling the medium.
-
Ensure the final concentration of DMSO in your cell culture does not exceed the recommended non-toxic levels for your specific cell line (generally ≤ 0.5%).
-
Prepare fresh dilutions in culture medium for each experiment. Store the DMSO stock solution at -20°C or -80°C.
Protocol 3: TFA Salt Exchange to Hydrochloride (HCl) Salt
-
Dissolve the Veldoreotide (TFA) peptide in a small volume of 100 mM HCl.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution using liquid nitrogen or in a dry ice/ethanol bath.
-
Lyophilize the frozen solution overnight to remove the liquid.
-
To ensure complete removal of TFA, it is recommended to repeat this process of re-dissolving in 100 mM HCl and lyophilizing two more times.
-
After the final lyophilization, the peptide will be in the hydrochloride salt form and can be reconstituted using the appropriate sterile solvent for your experiment.
Visualizations
Caption: Veldoreotide signaling pathway.
Caption: General experimental workflow.
References
Veldoreotide (TFA) Stability and Long-Term Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Veldoreotide (TFA). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Veldoreotide (TFA) and what is its mechanism of action?
Veldoreotide is a synthetic somatostatin analog.[1][2] It functions as a multi-receptor agonist, binding to somatostatin receptors (SSTR) 2, 4, and 5.[1][2] This binding activates downstream signaling pathways that can inhibit the secretion of various hormones, such as growth hormone, and modulate cellular processes like proliferation.[3][4]
Q2: What are the recommended storage conditions for lyophilized Veldoreotide (TFA)?
For long-term storage, lyophilized Veldoreotide (TFA) should be stored at -20°C in a desiccated environment.
Q3: How should I store reconstituted Veldoreotide (TFA) solutions?
Stock solutions of Veldoreotide (TFA) should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
It is crucial to keep the vials tightly sealed to prevent moisture contamination.[1]
Q4: What is the significance of the trifluoroacetate (TFA) salt form?
Veldoreotide is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in reversed-phase high-performance liquid chromatography (RP-HPLC). While common, the TFA counterion can sometimes influence experimental outcomes, including biological activity and physicochemical properties.[5][6] For sensitive in-vitro or in-vivo studies, researchers should be aware of potential pH alterations in their assays due to residual TFA.[6]
Troubleshooting Guides
Issue 1: Poor Solubility of Veldoreotide (TFA)
Symptoms:
-
The lyophilized powder does not fully dissolve in the chosen solvent.
-
Precipitation is observed after reconstitution or upon dilution into aqueous buffers.
Possible Causes:
-
Incorrect Solvent: The polarity and pH of the solvent may not be optimal for the peptide's amino acid sequence.
-
Hydrophobicity: The peptide sequence may have a high degree of hydrophobicity.
-
Aggregation: The peptide may be forming aggregates, reducing its solubility.
Solutions:
-
Solvent Selection:
-
For basic peptides, start with sterile water. If solubility is poor, try a dilute acidic solution (e.g., 10% acetic acid).[7][8]
-
For acidic peptides, start with sterile water. If needed, use a dilute basic solution (e.g., 1% ammonium hydroxide).
-
For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dropwise addition of the aqueous buffer.[9]
-
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly improve solubility.[7]
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[7] However, be cautious as prolonged sonication can generate heat and potentially degrade the peptide.
Issue 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Reduced biological activity compared to previous batches or literature data.
-
High variability between replicate experiments.
Possible Causes:
-
Peptide Degradation: The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.
-
TFA Interference: The TFA counterion may be affecting the pH of the experimental system or directly interacting with cells or target proteins.[6][10]
-
Inaccurate Peptide Concentration: This could be due to incomplete solubilization or errors in quantification.
Solutions:
-
Verify Peptide Integrity:
-
Assess the purity and integrity of your Veldoreotide (TFA) stock using analytical techniques like RP-HPLC.
-
Prepare fresh stock solutions from lyophilized powder if degradation is suspected.
-
-
Address Potential TFA Effects:
-
Consider exchanging the TFA counterion for a more biocompatible one, such as acetate or hydrochloride, through ion-exchange chromatography.
-
Ensure that the final concentration of TFA in your assay is low and that the pH of your buffers is well-controlled.
-
-
Accurate Quantification:
-
Ensure the peptide is fully dissolved before determining its concentration.
-
Use a reliable method for peptide quantification, such as UV absorbance at 280 nm (if the sequence contains tryptophan or tyrosine) or a colorimetric peptide assay.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Veldoreotide (TFA)
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to several years | Store in a desiccator to protect from moisture. |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep vials tightly sealed.[1] |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep vials tightly sealed.[1] |
Experimental Protocols
Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Veldoreotide (TFA)
This protocol provides a general framework for assessing the stability of Veldoreotide (TFA). Method optimization will be required for specific equipment and peptide characteristics.
Objective: To quantify the purity of Veldoreotide (TFA) and detect the formation of degradation products over time under various stress conditions.
Materials:
-
Veldoreotide (TFA)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of Veldoreotide (TFA) in an appropriate solvent (e.g., water with a small amount of ACN if necessary for solubility) at a concentration of 1 mg/mL.
-
For the stability study, subject aliquots of the stock solution to various stress conditions (e.g., elevated temperature, different pH values, light exposure).
-
At each time point, dilute the sample with Mobile Phase A to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL).
-
Gradient Elution: Run a linear gradient to separate Veldoreotide from its potential degradation products. An example gradient is as follows:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the main Veldoreotide peak and any degradation product peaks.
-
Calculate the purity of Veldoreotide at each time point as a percentage of the total peak area.
-
Plot the percentage of intact Veldoreotide over time for each stress condition to determine the degradation kinetics.
-
Visualizations
Caption: Veldoreotide signaling pathway.
Caption: Veldoreotide (TFA) stability study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for SSTR modulators? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genscript.com [genscript.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guide | How to Dissolve Peptides Effectively for Re [everwellpeptide.com]
- 9. jpt.com [jpt.com]
- 10. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Veldoreotide (TFA) in solution
This technical support center provides guidance on the handling, storage, and troubleshooting of Veldoreotide (TFA) in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Veldoreotide (TFA) and why is the TFA salt form common?
Veldoreotide is a synthetic somatostatin analogue that acts as an agonist at somatostatin receptors (SSTR) 2, 4, and 5.[1][2] It is often supplied as a trifluoroacetate (TFA) salt. TFA is a counterion used during the solid-phase synthesis and purification of the peptide.
Q2: What are the primary pathways of Veldoreotide degradation in solution?
While specific degradation pathways for Veldoreotide have not been extensively published, based on the degradation of other somatostatin analogues and cyclic peptides, the primary degradation routes in solution are likely to be:
-
Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by acidic or basic conditions. For somatostatin analogues, hydrolysis is a common degradation pathway.[3][4]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Deamidation: Peptides containing asparagine or glutamine residues can undergo deamidation.
-
Aggregation: Peptides can self-associate and precipitate out of solution, a process that can be influenced by pH, temperature, and concentration.
Q3: How should I store lyophilized Veldoreotide (TFA)?
For long-term storage, lyophilized Veldoreotide (TFA) should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
Q4: What is the recommended procedure for dissolving Veldoreotide (TFA)?
It is recommended to first reconstitute the peptide in a small amount of sterile, purified water and then dilute it to the final concentration with the desired experimental buffer. Sonication can aid in dissolution if necessary. Avoid preparing highly concentrated stock solutions that may be prone to aggregation.
Q5: What is the optimal pH for Veldoreotide solutions?
Based on stability studies of other somatostatin analogues like Octastatin and octreotide, a slightly acidic pH of around 4.0 may provide the best stability in aqueous solutions.[5][6] It is advisable to perform pilot stability studies in your specific buffer system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (hydrolysis, oxidation) | - Prepare fresh solutions before each experiment.- Store stock solutions in aliquots at -80°C to avoid freeze-thaw cycles.- Use buffers with a slightly acidic pH (e.g., pH 4-5).- Protect solutions from light and minimize exposure to atmospheric oxygen. |
| Precipitation or cloudiness in the solution | Peptide aggregation or poor solubility | - Ensure the peptide is fully dissolved before use; gentle sonication may help.- Prepare solutions at a lower concentration.- Evaluate the effect of pH and ionic strength of your buffer on solubility.- Store solutions at 4°C for short-term use, but avoid prolonged storage in solution. |
| Inconsistent experimental results | Inconsistent peptide concentration due to degradation or adsorption | - Use low-protein-binding tubes and pipette tips.- Prepare fresh dilutions from a carefully stored stock for each experiment.- Perform a concentration determination of the stock solution (e.g., using UV spectroscopy at 280 nm if the sequence contains Trp or Tyr, or by a peptide-specific HPLC method). |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products | - Review storage and handling procedures.- If possible, use a stability-indicating HPLC method to identify and quantify potential degradants.- Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. |
Experimental Protocols
General Protocol for Reconstitution and Storage of Veldoreotide (TFA)
-
Equilibration: Allow the vial of lyophilized Veldoreotide (TFA) to reach room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add a precise volume of sterile, distilled water to the vial to create a stock solution. Gently swirl or sonicate to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Protocol for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of Veldoreotide and detect degradation products.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute Veldoreotide solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Forced Degradation (for method validation): To confirm the method is stability-indicating, Veldoreotide samples can be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method should be able to resolve the main Veldoreotide peak from any degradation products formed.[7][8]
Data Presentation
Table 1: Illustrative Stability of a Somatostatin Analogue in Aqueous Solution at 25°C
| pH | Buffer System | Half-life (t1/2) in days (Hypothetical) | Primary Degradation Pathway (Inferred) |
| 2.0 | 0.1 M HCl | 15 | Acid-catalyzed hydrolysis |
| 4.0 | 0.1 M Acetate | 90 | Minimal degradation |
| 7.4 | 0.1 M Phosphate | 30 | Deamidation, Oxidation |
| 9.0 | 0.1 M Borate | 10 | Base-catalyzed hydrolysis, Aggregation |
Visualizations
Veldoreotide Signaling Pathway
Veldoreotide is an agonist for somatostatin receptors SSTR2, SSTR4, and SSTR5. Upon binding, it initiates a cascade of intracellular signaling events.
Caption: Veldoreotide signaling cascade via SSTR2, 4, and 5.
Experimental Workflow for Assessing Veldoreotide Stability
A typical workflow to evaluate the stability of Veldoreotide in a specific formulation.
Caption: Workflow for Veldoreotide stability assessment.
Logical Relationship of Factors Affecting Veldoreotide Degradation
This diagram illustrates the interplay of various factors that can lead to the degradation of Veldoreotide in solution.
Caption: Factors influencing Veldoreotide degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion [mdpi.com]
Impact of TFA salt on Veldoreotide biological activity
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the potential impact of trifluoroacetic acid (TFA) salt on the biological activity of Veldoreotide.
Frequently Asked Questions (FAQs)
Q1: What is Veldoreotide and what is its mechanism of action?
Veldoreotide (also known as COR-005 or DG3173) is a synthetic somatostatin analogue.[1][2] It functions as a full agonist with high potency and efficacy at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5).[3][4][5] Like the endogenous hormone somatostatin, Veldoreotide's binding to these G-protein coupled receptors inhibits the secretion of various hormones, such as growth hormone (GH), and can inhibit cell proliferation.[3][6][7] It has been investigated for the treatment of acromegaly and other neuroendocrine tumors.[8][9]
Q2: What is TFA and why is it present in my Veldoreotide sample?
Trifluoroacetic acid (TFA) is a strong acid that is widely used during the chemical synthesis of peptides, including Veldoreotide.[10][11] It is a standard reagent for cleaving the synthesized peptide from the solid-phase resin and is also used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[12][13] Consequently, synthetic peptides are often supplied as TFA salts, where the TFA counter-ion is associated with positively charged amino acid residues in the peptide sequence.[13]
Q3: Can the TFA salt form of Veldoreotide affect its biological activity?
Yes, the presence of residual TFA as a counter-ion can significantly impact the observed biological activity of Veldoreotide and other peptides.[14] TFA can introduce variability and artifacts in experimental data, potentially leading to misinterpretation of the peptide's true potency and efficacy. For sensitive biological assays, it is often recommended to exchange TFA for a more biologically compatible counter-ion, such as acetate or hydrochloride.[13][15]
Q4: What are the specific ways TFA can interfere with my experiments?
TFA can interfere with biological experiments in several ways:
-
Direct Cellular Effects: TFA itself can be toxic to cells or affect their proliferation.[14] Studies have shown that TFA can inhibit the growth of certain cell types, like osteoblasts and chondrocytes, at concentrations as low as 10 nM.[10][15]
-
Alteration of Peptide Structure: Counter-ions can influence the secondary structure of peptides, which may alter receptor binding and subsequent biological activity.[10][14]
-
Assay Interference: TFA can interfere with certain analytical techniques. For example, it has a strong absorbance band that can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis.[10]
-
In Vivo Immune Response: Trifluoroacetylated proteins can elicit antibody responses, which is a concern for in vivo and clinical studies.[10][14]
Q5: How can I determine if TFA is impacting my experimental results with Veldoreotide?
If you observe any of the following, you should consider the potential interference of TFA:
-
Inconsistent or Poorly Reproducible Data: Unpredictable fluctuations in results between experiments can sometimes be attributed to variable TFA content.[10]
-
Lower-than-Expected Biological Activity: If Veldoreotide appears less potent or efficacious than reported in the literature, TFA-induced inhibition of cell proliferation or other cellular functions could be a contributing factor.[15][16]
-
Unexpected Cytotoxicity: If you observe a decrease in cell viability or proliferation that is not expected from Veldoreotide's known mechanism of action, the presence of TFA should be investigated.[14]
A definitive way to check for TFA interference is to compare the activity of the Veldoreotide-TFA salt with a sample that has undergone TFA removal and exchange for a counter-ion like acetate or hydrochloride.[15]
Troubleshooting Guide
Problem: I am observing lower than expected potency or efficacy of Veldoreotide in my cell-based assay.
| Possible Cause | Troubleshooting Action |
| TFA Interference | Residual TFA in the peptide preparation may be inhibiting cell growth or interfering with the assay readout, masking the true effect of Veldoreotide.[15] |
| 1. Quantify TFA Content: If possible, determine the percentage of TFA in your peptide stock. Content can be as high as 45%.[11] | |
| 2. Perform a Counter-ion Exchange: Exchange the TFA for acetate or hydrochloride using established protocols. Re-test the biological activity of the exchanged peptide.[12] | |
| 3. Run a Control: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present in your Veldoreotide experiments. | |
| Incorrect Peptide Quantification | The presence of TFA and other salts can lead to inaccurate peptide concentration determination by weight.[13] |
| 1. Confirm Peptide Concentration: Use a method such as amino acid analysis or UV absorbance at 280 nm (if the sequence contains Trp or Tyr) for accurate peptide quantification. |
Problem: My experimental results with Veldoreotide are inconsistent.
| Possible Cause | Troubleshooting Action |
| Variable TFA Content | Different batches of peptide or different stock solutions may have varying amounts of residual TFA, leading to fluctuating results.[10] |
| 1. Standardize Peptide Form: For all experiments, use Veldoreotide from which TFA has been removed and replaced with a standard counter-ion like acetate or HCl.[13] | |
| 2. Prepare Fresh Stock Solutions: Prepare fresh, accurately quantified stock solutions for each set of experiments. |
Quantitative Impact of TFA on Cell-Based Assays
The following table summarizes data from published studies on the general effects of TFA on cellular systems. Note that these are not specific to Veldoreotide but are highly relevant for any cell-based peptide research.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Dose-dependent reduction in cell number and thymidine incorporation after 24 hours. | [10][15] |
| Articular Chondrocytes | 10⁻⁸ M - 10⁻⁷ M | Reduction in cell number. | [15] |
| Glioma Cells | 0.5 mM - 7.0 mM | Stimulation of cell growth. | [10][14] |
Experimental Protocols
Protocol 1: TFA Removal by Conversion to Hydrochloride (HCl) Salt
This method is adapted from established procedures for exchanging TFA with chloride ions.[12][17]
-
Dissolution: Dissolve the Veldoreotide-TFA peptide in distilled water to a concentration of approximately 1 mg/mL.
-
Acidification: Add a sufficient volume of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 5 minutes.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed, yielding the peptide hydrochloride salt.
-
Repeat (Optional but Recommended): For complete removal, re-dissolve the lyophilized powder in the 2-10 mM HCl solution and repeat the freezing and lyophilization steps two more times.[12]
Protocol 2: Assessing Veldoreotide Activity via G-Protein Signaling Assay
This is a generalized protocol based on methods used to characterize Veldoreotide's activity in transfected cell lines.[3][5]
-
Cell Culture: Culture HEK293 cells that are stably co-expressing the target somatostatin receptor (e.g., SSTR4) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.
-
Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Peptide Preparation: Prepare serial dilutions of Veldoreotide (both TFA and HCl/acetate salt forms for comparison) in the assay buffer. Also, prepare a positive control (e.g., somatostatin-14) and a negative control (buffer only).
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the Veldoreotide dilutions and controls to the wells and monitor the change in fluorescence over time. The activation of SSTR by Veldoreotide will lead to GIRK channel activation and a change in membrane potential, which is detected by the dye.
-
Data Analysis: For each concentration, calculate the change in fluorescence. Plot the response against the logarithm of the Veldoreotide concentration and fit the data to a dose-response curve to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Visualizations
Caption: Veldoreotide signaling pathway.
References
- 1. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Veldoreotide TFA (DG3173 TFA) | SSTR激动剂 | MCE [medchemexpress.cn]
- 3. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 9. veldoreotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. genscript.com [genscript.com]
- 11. biobasic.com [biobasic.com]
- 12. lifetein.com [lifetein.com]
- 13. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 14. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Veldoreotide (TFA) Experimental Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Veldoreotide (TFA). Veldoreotide is a somatostatin analog that acts as an agonist at somatostatin receptors SSTR2, SSTR4, and SSTR5, making it a valuable tool for research in oncology and endocrinology. However, its formulation as a trifluoroacetate (TFA) salt can introduce variability in experimental results. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is Veldoreotide and what is its mechanism of action?
A1: Veldoreotide is a synthetic cyclic peptide that mimics the action of somatostatin. It is an agonist for somatostatin receptors SSTR2, SSTR4, and SSTR5.[1] Upon binding to these G-protein coupled receptors, Veldoreotide can initiate a variety of cellular signaling cascades, leading to effects such as the inhibition of hormone secretion (e.g., growth hormone) and the reduction of cell proliferation.[1]
Q2: Why is Veldoreotide supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, including Veldoreotide. It aids in the cleavage of the peptide from the solid-phase resin and improves the resolution of high-performance liquid chromatography (HPLC) purification. While efforts are made to remove excess TFA during lyophilization, residual amounts often remain as counter-ions to the positively charged amino acid residues in the peptide.
Q3: How can TFA affect my experimental results?
A3: Residual TFA can introduce variability in several ways:
-
Direct Cellular Effects: TFA itself can have biological effects, including inhibiting or, in some cases, promoting cell proliferation, which can confound the results of cell-based assays.
-
Alteration of pH: Residual TFA can lower the pH of your stock solutions and final assay buffer, potentially affecting protein structure, enzyme activity, and cell viability.
-
Structural Changes to the Peptide: The presence of TFA counter-ions can sometimes influence the secondary structure of the peptide, which may alter its biological activity.
Q4: I am observing inconsistent results in my cell proliferation assays with Veldoreotide (TFA). What could be the cause?
A4: Inconsistent results in cell proliferation assays are a common issue when working with peptides formulated as TFA salts. The variability can stem from several sources:
-
Lot-to-lot variation in TFA content: The amount of residual TFA can differ between synthesis batches.
-
Direct effects of TFA on cell viability: TFA can have its own dose-dependent effects on cell growth, masking or exaggerating the true effect of Veldoreotide.
-
Inaccurate peptide quantification: The presence of TFA and other salts can affect the accuracy of peptide concentration measurements. It is crucial to differentiate between the gross weight of the lyophilized powder and the net peptide content.
-
Improper storage and handling: Peptides are sensitive to degradation. Multiple freeze-thaw cycles, exposure to light, and improper storage temperatures can lead to a loss of activity over time.[2]
-
Poor peptide solubility: Incomplete dissolution of the peptide can lead to inaccurate concentrations in your assays.[2]
Q5: My growth hormone (GH) secretion assay results are not reproducible. How can I troubleshoot this?
A5: Lack of reproducibility in GH secretion assays can be due to several factors:
-
Inconsistent cell culture conditions: The health and passage number of the cells (e.g., rat pituitary GH3 cells) can significantly impact their secretory activity.[3]
-
Variability in TFA concentration: As with other assays, TFA can directly affect cellular processes, including hormone secretion.
-
ELISA-specific issues: High coefficients of variation (CVs) in ELISA can be caused by inconsistent pipetting, inadequate washing of wells, temperature fluctuations, and improper reagent preparation.
-
Sample handling: Degradation of secreted GH in the cell culture supernatant before analysis can lead to lower and more variable readings.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Cell Proliferation, Viability)
This guide provides a systematic approach to troubleshooting variability in cell-based experiments with Veldoreotide (TFA).
Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
Caption: A stepwise workflow for troubleshooting inconsistent cell-based assay results with Veldoreotide (TFA).
Quantitative Impact of Residual TFA on Cell Viability Assays
Residual TFA can significantly impact the half-maximal inhibitory concentration (IC50) values obtained in cell viability assays like the MTT or WST-1 assay. The following table provides a template for researchers to quantify this effect in their specific cell line and assay conditions. It is highly recommended to perform a side-by-side comparison of the Veldoreotide (TFA) salt with a sample that has undergone TFA removal or exchange.
| Treatment Group | Veldoreotide Concentration (nM) | % Cell Viability | Calculated IC50 (nM) | Fold Change in IC50 |
| Veldoreotide (TFA Salt) | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Veldoreotide (HCl or Acetate Salt) | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| TFA-only Control | (Equivalent concentrations) | N/A | N/A |
Note: The magnitude of the effect will be cell line and assay dependent.
Issue 2: Variability in Hormone Secretion Assays (e.g., Growth Hormone)
This guide focuses on troubleshooting issues related to the measurement of hormone secretion in response to Veldoreotide (TFA) treatment.
Troubleshooting Workflow for Hormone Secretion Assay Variability
Caption: A systematic approach to troubleshooting variability in hormone secretion assays.
Quantitative Impact of Residual TFA on Receptor Binding Assays
Residual TFA can interfere with the binding of Veldoreotide to its receptors, affecting the calculated dissociation constant (Kd). A competitive binding assay is recommended to quantify this effect.
| Ligand | Radioligand Concentration (nM) | Non-specific Binding (CPM) | Total Binding (CPM) | Calculated Kd (nM) |
| Veldoreotide (TFA Salt) | (Range of concentrations) | |||
| Veldoreotide (HCl or Acetate Salt) | (Range of concentrations) |
Note: An increase in the Kd value for the TFA salt form would suggest interference with receptor binding.
Experimental Protocols
Protocol for TFA Removal (HCl Exchange)
This protocol is adapted from established methods for exchanging TFA counter-ions with hydrochloride.[4]
-
Dissolve the Peptide: Dissolve the Veldoreotide (TFA) peptide in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in a 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the Veldoreotide (HCl) peptide in your desired assay buffer.
Protocol for Growth Hormone (GH) Secretion Assay
This protocol uses the GH3 rat pituitary tumor cell line, which is known to secrete growth hormone and is responsive to somatostatin analogs.[3][5][6][7][8][9]
-
Cell Culture: Culture GH3 cells in F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed GH3 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
Serum Starvation: Before treatment, gently wash the cells with serum-free F-12K medium and then incubate in serum-free medium for 2-4 hours.
-
Veldoreotide Treatment: Prepare serial dilutions of Veldoreotide (TFA) and Veldoreotide (HCl/Acetate) in serum-free F-12K medium. Also, prepare a TFA-only control at concentrations equivalent to those in the Veldoreotide (TFA) dilutions. Remove the serum-free medium from the cells and add the treatment solutions.
-
Incubation: Incubate the cells with the treatments for a predetermined time (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
GH Measurement: Quantify the amount of growth hormone in the supernatant using a commercially available rat Growth Hormone ELISA kit, following the manufacturer's instructions.[6][10][11]
-
Data Analysis: Normalize the GH concentration to the total protein content of the cells in each well or to the cell number.
Veldoreotide Signaling Pathway
Veldoreotide, as a somatostatin analog, activates SSTR2, SSTR4, and SSTR5. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. These signaling events ultimately result in the inhibition of hormone secretion and cell proliferation.
Caption: Simplified signaling pathway of Veldoreotide through somatostatin receptors.
By following these troubleshooting guides and experimental protocols, researchers can minimize the experimental variability associated with Veldoreotide (TFA) and obtain more reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. GH3 cell secretion of growth hormone and prolactin increases spontaneously during perifusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GH3 Cells [cytion.com]
- 6. Human Growth Hormone ELISA - Quantikine DGH00: R&D Systems [rndsystems.com]
- 7. bcrj.org.br [bcrj.org.br]
- 8. GH3. Culture Collections [culturecollections.org.uk]
- 9. atcc.org [atcc.org]
- 10. Human Growth Hormone ELISA Kit (ab190811) | Abcam [abcam.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Veldoreotide In Vivo Studies: A Guide to Trifluoroacetic Acid (TFA) Levels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding acceptable trifluoroacetic acid (TFA) levels in Veldoreotide preparations for in vivo studies. Veldoreotide, a synthetic peptide, often contains residual TFA as a counterion from its synthesis and purification processes. Understanding and managing TFA levels is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it present in my Veldoreotide sample?
A1: Trifluoroacetic acid is a strong acid commonly used during the solid-phase synthesis and purification of synthetic peptides like Veldoreotide.[1] It is utilized to cleave the peptide from the resin support and as a mobile phase additive in purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] Consequently, residual TFA can remain in the final lyophilized peptide product as a counterion, forming a salt with the peptide.[1][4]
Q2: What are the acceptable levels of TFA in Veldoreotide for in vivo studies?
A2: There are no universally mandated regulatory limits for TFA content in peptides for preclinical in vivo studies; however, it is a well-established principle to keep TFA levels as low as reasonably achievable.[5][6] High concentrations of TFA can have unintended biological effects and may compromise the integrity of the research. For sensitive applications, it is often recommended to reduce the TFA content to less than 1%.[1] Some generic synthetic peptide drugs may be required to have no more than 0.5% of new specified peptide-related impurities, which can include counterions.[7]
Q3: What are the potential risks and confounding effects of excessive TFA in my in vivo experiments?
A3: Residual TFA can introduce several confounding variables into your research, potentially leading to inaccurate or misleading results. Known effects include:
-
Immunogenicity : TFA can trifluoroacetylate amino groups on proteins and phospholipids in vivo, which may elicit an antibody response.[1][8]
-
Alteration of Peptide Properties : The presence of TFA as a counterion can alter the secondary structure and solubility of the peptide.[1]
-
Direct Biological Activity : TFA has been shown to inhibit or, in some cases, promote cell growth in a dose-dependent manner in in vitro assays, with effects observed at concentrations as low as 10 nM.[1] It may also act as an allosteric regulator of certain receptors.[1]
-
Toxicity : While the acute toxicity of TFA is low, with a reported LD50 in mice exceeding 2000 mg/kg, repeated exposure has been associated with liver and kidney lesions, as well as skeletal malformations in rodents.[1]
Troubleshooting Guide
Issue: I am observing unexpected biological responses or high variability in my in vivo study with Veldoreotide.
Troubleshooting Steps:
-
Quantify TFA Content : The first step is to determine the actual amount of TFA in your Veldoreotide sample. A common and reliable method is High-Performance Liquid Chromatography (HPLC) as detailed in the USP general chapter <503.1>.[9][10][11]
-
Consider TFA Removal or Exchange : If the TFA level is high (e.g., >10-15%), you may need to perform a TFA removal or counterion exchange procedure.[1][10][12]
-
Consult the Literature : Review literature where Veldoreotide or similar peptides have been used in vivo to see if the authors specify the salt form of the peptide or the TFA content.
-
Contact the Supplier : Reach out to the manufacturer of your Veldoreotide to inquire about the typical TFA content in their batches.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data regarding TFA toxicity and established guideline values in other contexts.
Table 1: TFA Toxicity Data
| Species | Route of Administration | Value | Reference |
| Mouse | Oral | LD50 > 2000 mg/kg | [1] |
| Rat | Oral (14-day study) | NOAEL: 8.4 mg/kg bw/day (males), 10.1 mg/kg bw/day (females) | [13] |
| Rat | Oral (90-day study) | NOEL: 1.8 mg/kg bw/day | [13] |
NOAEL: No-Observed-Adverse-Effect Level; NOEL: No-Observed-Effect Level; LD50: Lethal Dose, 50%; bw: body weight.
Table 2: Guideline Values for TFA in Drinking Water
| Jurisdiction | Guideline Value | Reference |
| Germany | 60 µg/L (target of 10 µg/L) | [11][14] |
| The Netherlands | 2.2 µg/L | [11][14] |
| Denmark | 9 µg/L | [8] |
Note: These values are for drinking water and are not directly applicable to injectable formulations for in vivo studies but provide context on regulatory perspectives on TFA exposure.
Experimental Protocols
Protocol 1: Quantification of TFA in Veldoreotide by HPLC (Based on USP <503.1>)
This protocol provides a general outline for the determination of TFA content in a peptide sample using HPLC.
1. Materials and Reagents:
-
Veldoreotide sample
-
USP Sodium Trifluoroacetate RS (Reference Standard)
-
Phosphoric acid
-
Ammonium hydroxide
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
0.45 µm filter
2. Preparation of Solutions:
-
Diluent : 0.5% phosphoric acid in water (v/v).[10]
-
Solution A : Add 7.0 mL of phosphoric acid and 5.0 mL of ammonium hydroxide to 900 mL of water. Mix and dilute with water to 1000 mL. The approximate pH should be 2.5. Filter through a 0.45 µm filter and degas. Add 20 mL of methanol, mix, and degas for an additional 2 minutes.[11]
-
Solution B : Acetonitrile and water (50:50, v/v). Mix and degas.[11]
-
Standard Solution : Prepare a stock solution of USP Sodium Trifluoroacetate RS in water (e.g., 12 mg/mL). From this, prepare a working standard solution of a known concentration of TFA in the Diluent (e.g., 0.25 mg/mL).[10][11]
-
Sample Solution : Dissolve a known quantity of the Veldoreotide sample in the Diluent to achieve a concentration of at least 4 mg/mL.[10]
3. Chromatographic Conditions:
-
Column : L1 packing, 4.6-mm × 25-cm; 5-µm particle size.[10]
-
Mobile Phase : A gradient of Solution A and Solution B.
-
Flow Rate : Typically 1.0 - 1.5 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 20 µL.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the Standard solution and the Sample solution.
-
Record the chromatograms and identify the TFA peak based on the retention time of the standard.
-
Calculate the amount of TFA in the sample by comparing the peak area of TFA in the Sample solution to that in the Standard solution.
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging the TFA counterion for hydrochloride.
1. Materials:
-
Veldoreotide-TFA salt
-
Hydrochloric acid (HCl) solution (e.g., 10 mM)
-
Water (high purity)
-
Lyophilizer
2. Procedure:
-
Dissolve the Veldoreotide-TFA salt in the 10 mM HCl solution.[4]
-
Allow the solution to stand at room temperature for a few minutes.
-
Freeze the solution, for example, in liquid nitrogen.
-
Lyophilize the frozen solution overnight to remove the solvent and excess HCl.
-
For a more complete exchange, the process of re-dissolving in the HCl solution and lyophilizing can be repeated multiple times.[4]
-
After the final lyophilization, the Veldoreotide will be in the hydrochloride salt form. It is advisable to re-quantify the peptide concentration and confirm the removal of TFA.
Visualizations
Caption: Veldoreotide signaling pathway via SST2, SST4, and SST5 receptors.
Caption: Workflow for managing TFA levels in Veldoreotide for in vivo studies.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. SSTR5 | Cancer Genetics Web [cancer-genetics.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. â©503.1⪠Trifluoroacetic Acid (TFA) in Peptides [doi.usp.org]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Potential off-target effects of Veldoreotide (TFA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veldoreotide (TFA).
Frequently Asked Questions (FAQs)
1. What is Veldoreotide and what is its primary mechanism of action?
Veldoreotide is a synthetic somatostatin analogue.[1][2] Its primary mechanism of action is to bind to and activate specific somatostatin receptors (SSTRs), which are G-protein coupled receptors.[1][3][4] Specifically, Veldoreotide is a full agonist for SSTR2, SSTR4, and SSTR5.[1][2][3]
2. What are the known on-target effects of Veldoreotide?
Veldoreotide's on-target effects are mediated through the activation of SSTR2, SSTR4, and SSTR5.[1][3] This activation can lead to a variety of cellular responses, including:
-
Inhibition of hormone secretion (e.g., growth hormone).[5]
-
Reduction in chromogranin A (CgA) secretion, a biomarker for neuroendocrine tumors.[1][2]
3. What are the potential off-target effects of Veldoreotide (TFA)?
Potential off-target effects can be categorized into two main areas:
-
Pharmacological off-target effects of the Veldoreotide peptide: While Veldoreotide shows high potency for SSTR2, SSTR4, and SSTR5, the possibility of it interacting with other receptors, especially at high concentrations, cannot be entirely ruled out. However, current literature primarily focuses on its activity at the intended SSTRs.
-
Effects of the Trifluoroacetate (TFA) counter-ion: Peptides synthesized using solid-phase peptide synthesis (SPPS) are often purified using trifluoroacetic acid (TFA), resulting in a TFA salt of the peptide.[6][7][8] Residual TFA in the final product can have its own biological effects, which may be mistaken for off-target effects of the peptide itself.[7] These effects can include inhibition or stimulation of cell growth and interference with in vitro and in vivo experiments.[6][7]
4. Why am I seeing unexpected results in my cell-based assays?
Unexpected results can arise from several factors:
-
SSTR expression profile of your cell line: The cellular response to Veldoreotide is dependent on the expression levels of SSTR2, SSTR4, and SSTR5 in your specific cell line.[1] Cells lacking these receptors will not respond to Veldoreotide.
-
TFA interference: As mentioned above, the TFA counter-ion can have biological activity.[6][7] Consider using a control with TFA alone to assess its contribution to the observed effects.
-
Experimental conditions: Assay conditions such as cell density, serum concentration, and incubation time can all influence the outcome of your experiment.
5. How can I mitigate the potential effects of TFA in my experiments?
To minimize the impact of TFA, consider the following:
-
Use a TFA-free salt form: If available, use a Veldoreotide salt form where TFA has been exchanged for a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate.[6][7]
-
Include a TFA control: In your experiments, include a control group treated with the same concentration of TFA as is present in your Veldoreotide (TFA) stock solution.
-
Peptide quantification: Ensure accurate quantification of your peptide solution, as TFA can affect the net peptide content.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
| Potential Cause | Troubleshooting Step |
| Low or absent expression of SSTR2, SSTR4, or SSTR5 in the cell line. | 1. Verify the SSTR expression profile of your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Consider using a cell line known to express the target receptors, such as transfected HEK293 or BON-1 cells.[1] |
| Sub-optimal concentration of Veldoreotide. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Interference from the TFA counter-ion. | 1. Test the effect of TFA alone on cell proliferation at concentrations equivalent to those in your Veldoreotide (TFA) treatment. 2. If TFA shows an effect, consider switching to a different salt form of Veldoreotide.[6][7] |
| Assay conditions. | 1. Optimize cell seeding density and serum concentration in your proliferation assay. |
Issue 2: Variability in Hormone Secretion Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Cell line heterogeneity. | 1. Ensure you are using a stable, clonal cell line to minimize variability in SSTR expression. |
| Incorrect timing of Veldoreotide treatment. | 1. Optimize the pre-incubation and treatment times for your specific hormone secretion assay. |
| TFA interference with the assay. | 1. Run a control with TFA alone to check for any direct effects on hormone secretion or the detection method. |
| Peptide degradation. | 1. Ensure proper storage of Veldoreotide (TFA) stock solutions at -20°C or -80°C to prevent degradation.[5] |
Data Presentation
Table 1: Potency of Veldoreotide at Human Somatostatin Receptors in HEK293 Cells
| Receptor Subtype | EC50 (nM) |
| SSTR2 | 37.6 ± 4.5 |
| SSTR4 | 31.3 ± 14.4 |
| SSTR5 | 10.5 ± 3.4 |
Data from a fluorescence-based membrane potential assay in HEK293 cells co-expressing the respective SSTR and GIRK2 channels.[5]
Table 2: Efficacy of Veldoreotide and Other Somatostatin Analogues at Human Somatostatin Receptors in HEK293 Cells
| Compound | SSTR2 (Emax, %) | SSTR4 (Emax, %) | SSTR5 (Emax, %) |
| Veldoreotide | 98.4 | 99.5 | 96.9 |
| Octreotide | High Efficacy | 27.4 | Low Efficacy |
| Pasireotide | Low Efficacy | 52.0 | High Efficacy |
Emax represents the maximum effect observed. Data from a fluorescence-based membrane potential assay in transfected HEK293 cells.[1][2]
Experimental Protocols
Key Experiment: Fluorescence-Based Membrane Potential Assay for SSTR Activation
This protocol is a generalized method based on published studies to assess the activation of SSTRs by Veldoreotide.[1][4]
Objective: To measure the potency and efficacy of Veldoreotide at SSTR2, SSTR4, and SSTR5 by detecting changes in membrane potential in cells co-expressing the receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.
Materials:
-
HEK293 cells stably co-expressing the human SSTR of interest (SSTR2, SSTR4, or SSTR5) and GIRK2 channels.
-
Fluorescent membrane potential-sensitive dye.
-
Veldoreotide (TFA) and other test compounds (e.g., somatostatin-14 as a positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye solution to each well. Incubate according to the dye manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of Veldoreotide and control compounds in the assay buffer.
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the diluted compounds to the respective wells.
-
Immediately begin kinetic fluorescence readings to measure the change in membrane potential over time.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each concentration of the test compound.
-
Normalize the data to the response of a saturating concentration of a known agonist (e.g., somatostatin-14).
-
Plot the concentration-response curves and calculate the EC50 and Emax values using a suitable non-linear regression model.
-
Visualizations
References
- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Veldoreotide (TFA) Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with Veldoreotide (TFA).
Quick Reference: Veldoreotide (TFA) Properties
| Property | Value | Reference |
| Synonyms | DG3173 TFA; PTR-3173 TFA | [1] |
| Mechanism of Action | Somatostatin analog; agonist for Somatostatin Receptors (SSTR) 2, 4, and 5. | [1][2] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | [1] |
| Reconstitution | If using water as the stock solution, it is recommended to filter and sterilize with a 0.22 μm filter before use. | [1] |
Troubleshooting Guide
This guide addresses common issues encountered during Veldoreotide (TFA) dose-response experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Response to Veldoreotide | 1. Improper Reconstitution or Storage: Veldoreotide (TFA) may have degraded. 2. Low Receptor Expression: The cell line used may not express sufficient levels of SSTR2, SSTR4, or SSTR5. 3. Incorrect Assay Conditions: Suboptimal incubation time, temperature, or buffer conditions. 4. Cell Health: Cells may be unhealthy or overgrown, leading to reduced responsiveness. | 1. Verify Reconstitution and Storage: Ensure the compound was reconstituted and stored as recommended (-80°C for long-term, -20°C for short-term). Prepare fresh aliquots. 2. Confirm Receptor Expression: Use RT-PCR, Western blot, or flow cytometry to confirm the expression of target SSTRs in your cell line. Consider using a positive control cell line with known SSTR expression. 3. Optimize Assay Parameters: Perform a time-course experiment to determine the optimal incubation time. Ensure the assay buffer and temperature are appropriate for your cell type and assay. 4. Ensure Healthy Cell Culture: Use cells at a low passage number and ensure they are in the logarithmic growth phase. Visually inspect cells for normal morphology before starting the experiment. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of Veldoreotide or reagents. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. 4. Compound Precipitation: Veldoreotide may precipitate at higher concentrations. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Optimize Cell Seeding: Ensure a homogenous cell suspension before seeding. Mix the cell suspension between seeding groups of wells. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill the outer wells with sterile PBS or media to maintain humidity. 4. Check Solubility: Visually inspect the highest concentrations of your dilution series for any signs of precipitation. If necessary, adjust the solvent or the maximum concentration tested. |
| Unexpected Dose-Response Curve Shape (e.g., Biphasic or Flat) | 1. Off-Target Effects: At high concentrations, Veldoreotide may interact with other receptors or signaling pathways. 2. Receptor Desensitization/Internalization: Prolonged exposure to high concentrations of agonist can lead to receptor downregulation. 3. Cytotoxicity: High concentrations of Veldoreotide or the vehicle (e.g., DMSO) may be toxic to the cells. | 1. Use a Wider Concentration Range: Test a broader range of concentrations to fully characterize the dose-response relationship. 2. Reduce Incubation Time: For functional assays, a shorter incubation time may minimize receptor desensitization. 3. Assess Cytotoxicity: Perform a cell viability assay in parallel with your functional assay to rule out cytotoxic effects. 4. Consider Receptor Subtype Specificity: The observed effect may be a composite of signaling through multiple SSTR subtypes with different downstream effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a Veldoreotide (TFA) dose-response curve?
A1: Based on published data, a starting concentration range of 10⁻¹² M to 10⁻⁶ M is recommended.[3] The EC₅₀ values for Veldoreotide's activation of SSTR2, SSTR4, and SSTR5 in HEK293 cells are reported to be 37.6 ± 4.5 nM, 31.3 ± 14.4 nM, and 10.5 ± 3.4 nM, respectively.[1] For growth hormone secretion inhibition in adenoma cells, an IC₅₀ of 0.49 nM has been reported.[1] Your optimal range may vary depending on the cell type and the specific endpoint being measured.
Q2: Which cell lines are suitable for Veldoreotide (TFA) experiments?
A2: HEK293 cells stably co-expressing the somatostatin receptor of interest (SSTR2, SSTR4, or SSTR5) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel have been successfully used.[3] Human BON-1 cells, which endogenously express SSTR2 and SSTR5, and can be transfected to express SSTR4, are also a suitable model.[3] The choice of cell line should be guided by the expression of the target SSTR subtype.
Q3: How does Veldoreotide (TFA) signal downstream of receptor binding?
A3: Veldoreotide is a somatostatin analog and acts as an agonist at SSTR2, SSTR4, and SSTR5.[1] These are G-protein coupled receptors (GPCRs) that typically couple to Gαi/o proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade can ultimately lead to the inhibition of hormone secretion and cell proliferation.[3][6]
Q4: What are some key experimental readouts to measure the effect of Veldoreotide (TFA)?
A4: Common readouts include:
-
cAMP Levels: Measurement of intracellular cAMP is a direct way to assess the activation of the Gαi/o pathway.
-
Membrane Potential: Changes in membrane potential can be measured using fluorescence-based assays, particularly in cells co-expressing GIRK channels.[3]
-
Cell Proliferation: Assays such as BrdU incorporation or MTT can be used to measure the anti-proliferative effects of Veldoreotide.[3]
-
Hormone Secretion: Measurement of specific hormones, such as growth hormone (GH) or chromogranin A (CgA), can be used in relevant cell types.[1][3]
Experimental Protocols
Veldoreotide (TFA) Stock Solution Preparation and Storage
-
Reconstitution: Briefly centrifuge the vial of Veldoreotide (TFA) to ensure the powder is at the bottom. Reconstitute in a suitable solvent (e.g., sterile water or DMSO) to a stock concentration of 1-10 mM. If using water, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Protect from light and moisture.
General Protocol for a Dose-Response Experiment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Veldoreotide Dilution Series: Prepare a serial dilution of Veldoreotide (TFA) in the appropriate assay buffer or cell culture medium. A common approach is to prepare a 10-point, 1:10 or 1:3 serial dilution.
-
Treatment: Remove the culture medium from the cells and replace it with the Veldoreotide dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes for signaling assays, 24-72 hours for proliferation assays) at 37°C in a CO₂ incubator.
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cAMP levels, cell proliferation).
-
Data Analysis: Plot the response against the logarithm of the Veldoreotide concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀.
Detailed Protocol: BrdU Cell Proliferation Assay
This protocol is adapted from standard BrdU assay kits.
-
Cell Seeding and Treatment:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of Veldoreotide (TFA) and incubate for 24-72 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.[6]
-
Incubate for 2-24 hours at 37°C. The optimal incubation time will depend on the cell proliferation rate.
-
-
Fixation and Denaturation:
-
Carefully remove the labeling medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[7]
-
-
Detection:
-
Remove the Fixing/Denaturing solution and wash the wells with wash buffer.
-
Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add 100 µL of TMB substrate.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader after adding a stop solution.
-
Visualizations
Caption: Veldoreotide signaling pathway.
Caption: Experimental workflow for a dose-response curve.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to Veldoreotide (TFA) and Pasireotide: Somatostatin Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Veldoreotide (TFA) and pasireotide, two somatostatin analogs (SSAs), focusing on their activation of somatostatin receptors (SSTRs). The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction
Veldoreotide and pasireotide are synthetic peptides that mimic the action of the natural hormone somatostatin. They exert their effects by binding to and activating SSTRs, a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5. The differential binding affinities and activation profiles of these analogs for the various SSTR subtypes are critical determinants of their therapeutic potential and side-effect profiles. Veldoreotide is recognized as a full agonist of SSTR2, SSTR4, and SSTR5[1]. Pasireotide is characterized by a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and a particularly high affinity for SSTR5[2][3].
Data Presentation: SSTR Activation and Binding Affinity
The following tables summarize the quantitative data on the functional activation and binding affinities of Veldoreotide and pasireotide for the different SSTR subtypes.
Table 1: Functional Activation of SSTR Subtypes by Veldoreotide and Pasireotide
| Compound | SSTR Subtype | Assay Type | Parameter | Value | Cell Line | Reference |
| Veldoreotide | SSTR2 | Fluorescence-based Membrane Potential | Emax (%) | 98.4 | HEK293 | [1] |
| SSTR4 | Fluorescence-based Membrane Potential | Emax (%) | 99.5 | HEK293 | [1] | |
| SSTR5 | Fluorescence-based Membrane Potential | Emax (%) | 96.9 | HEK293 | [1] | |
| Pasireotide | SSTR1 | cAMP Accumulation | EC50 (nM) | 1.5 | - | [4] |
| SSTR2 | cAMP Accumulation | EC50 (nM) | 0.2 | - | [4] | |
| SSTR3 | cAMP Accumulation | EC50 (nM) | 0.4 | - | [4] | |
| SSTR4 | Fluorescence-based Membrane Potential | Emax (%) | 52.0 | HEK293 | [1] | |
| SSTR5 | cAMP Accumulation | EC50 (nM) | 0.1 | - | [4] |
Emax represents the maximum efficacy of the compound in the assay. EC50 represents the half-maximal effective concentration.
Table 2: Binding Affinity of Veldoreotide and Pasireotide for SSTR Subtypes
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |
| Veldoreotide | - | High Affinity | - | High Affinity | High Affinity | [5][6] |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fluorescence-Based Membrane Potential Assay for SSTR Activation
This protocol is adapted from methodologies used to assess G-protein signaling downstream of SSTR activation[5][6].
-
Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably co-expressing a specific human SSTR subtype (SSTR2, SSTR4, or SSTR5) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel are used.
-
Cells are seeded into 96-well black-walled, clear-bottom microplates at a density of 30,000-50,000 cells per well and cultured overnight.
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR) system.
-
Baseline fluorescence is measured before the addition of the test compounds (Veldoreotide or pasireotide) at various concentrations.
-
The change in fluorescence intensity, which is proportional to the change in membrane potential upon receptor activation, is recorded in real-time.
-
-
Data Analysis:
-
The maximum change in fluorescence (F) is used to determine the Emax value.
-
Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration to calculate EC50 values.
-
cAMP Accumulation Assay for SSTR Activation
This protocol is based on competitive immunoassay principles, such as Homogeneous Time-Resolved Fluorescence (HTRF), to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels following SSTR activation[9][10][11][12][13].
-
Cell Culture and Plating:
-
Cells stably expressing the SSTR of interest are seeded in a 384-well low-volume plate and cultured to the desired confluency.
-
-
Cell Stimulation:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of Veldoreotide or pasireotide and incubated for a specified period (e.g., 30 minutes) at room temperature.
-
-
Lysis and Detection:
-
A lysis buffer containing d2-labeled cAMP and an anti-cAMP antibody conjugated to a fluorescent donor (e.g., europium cryptate) is added to each well.
-
-
Signal Measurement:
-
The plate is incubated for 1 hour at room temperature to allow for the competitive binding of cellular cAMP and d2-labeled cAMP to the antibody.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in the cell lysates is determined by interpolating from the standard curve.
-
Dose-response curves are plotted to determine the EC50 values for each compound.
-
Signaling Pathways
Both Veldoreotide and pasireotide activate SSTRs, which are coupled to inhibitory G-proteins (Gi/o)[14][15]. The activation of these receptors initiates a cascade of intracellular signaling events.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the SSTR activation profiles of Veldoreotide and pasireotide.
References
- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 9. youtube.com [youtube.com]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. How to run a cAMP HTRF assay | Revvity [revvity.cn]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 14. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Veldoreotide (TFA) vs. Somatostatin-14: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Veldoreotide (TFA), a synthetic somatostatin analog, and the endogenous peptide somatostatin-14. The following sections present a summary of their binding affinities, functional signaling, and impact on cell proliferation and secretion, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding and Functional Potency
Veldoreotide is a somatostatin analog that exhibits a distinct binding profile, primarily targeting somatostatin receptors (SSTR) 2, 4, and 5.[1][2][3] In contrast, somatostatin-14 is the natural ligand for all five SSTR subtypes. This section delineates the available quantitative data on their binding affinities and functional efficacy.
Receptor Binding Affinity
A direct head-to-head comparison of the binding affinities (Ki or IC50) of Veldoreotide and somatostatin-14 across all five SSTR subtypes from a single study is not currently available in the published literature. The following table summarizes the known binding characteristics based on available data.
| Compound | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR4 Affinity | SSTR5 Affinity | Source |
| Veldoreotide (TFA) | Low to no affinity | High affinity | Low to no affinity | High affinity | High affinity | [1][3] |
| Somatostatin-14 | High affinity | High affinity | High affinity | High affinity | High affinity | [4] |
Note: The affinities are described qualitatively based on statements in the cited literature. Quantitative Ki or IC50 values from a single comparative study are needed for a precise comparison.
Functional Receptor Activation
A study by Dasgupta et al. (2021) characterized the functional activity of Veldoreotide in Human Embryonic Kidney 293 (HEK293) cells stably expressing individual SSTR subtypes. The data demonstrates that Veldoreotide is a full agonist at SSTR2, SSTR4, and SSTR5.[1]
| Compound | Cell Line | Receptor | Efficacy (Emax %) | Potency (EC50, nM) |
| Veldoreotide | HEK293 | SSTR2 | 98.4 | 37.6 ± 4.5 |
| HEK293 | SSTR4 | 99.5 | 31.3 ± 14.4 | |
| HEK293 | SSTR5 | 96.9 | 10.5 ± 3.4 |
Table adapted from Dasgupta P, et al. Life (Basel). 2021.[1]
Inhibition of Cell Proliferation
In a comparative assay using human pancreatic neuroendocrine tumor (BON-1) cells engineered to express SSTR4, Veldoreotide demonstrated a greater inhibitory effect on cell proliferation than somatostatin-14.[1]
| Compound (10 µM) | Cell Line | Inhibition of Proliferation (%) |
| Veldoreotide | SSTR4-expressing BON-1 | 71.2 |
| Somatostatin-14 | SSTR4-expressing BON-1 | 79.7 (less inhibition) |
Table adapted from Dasgupta P, et al. Life (Basel). 2021.[1]
Inhibition of Chromogranin A (CgA) Secretion
Veldoreotide's effect on the secretion of the neuroendocrine marker Chromogranin A (CgA) was assessed in BON-1 cells expressing different SSTR subtypes. The most significant reduction in CgA secretion was observed in cells expressing SSTR4.[1]
| Cell Line | CgA Secretion (% of control) |
| SSTR2-expressing BON-1 | 80.3 |
| SSTR4-expressing BON-1 | 65.3 |
| SSTR5-expressing BON-1 | 77.6 |
Table adapted from Dasgupta P, et al. Life (Basel). 2021.[1]
Signaling Pathways and Experimental Workflows
The activation of SSTRs by agonists like Veldoreotide and somatostatin-14 initiates a cascade of intracellular signaling events, primarily mediated by Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: SSTR signaling cascade initiated by ligand binding.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
This section provides an overview of the methodologies employed in the in vitro characterization of Veldoreotide and somatostatin-14.
Radioligand Binding Assay (Competitive)
This assay is performed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Cells (e.g., CHO-K1 or HEK293) stably expressing a specific human SSTR subtype are cultured and harvested. The cell pellet is homogenized in a cold buffer and centrifuged to isolate the cell membranes. The final membrane preparation is stored at -80°C.
-
Assay Procedure: The assay is typically conducted in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-somatostatin-14) and a range of concentrations of the unlabeled competitor compound (Veldoreotide or somatostatin-14).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data is then used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
G-Protein Signaling Assay (Fluorescence-Based Membrane Potential)
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels as an indicator of Gi/o-coupled receptor activation.
-
Cell Lines: HEK293 cells are stably co-transfected to express both the SSTR of interest and GIRK channels.
-
Assay Procedure: Cells are plated in 96-well plates. A fluorescent membrane potential-sensitive dye is loaded into the cells. The baseline fluorescence is measured before the addition of the test compound (Veldoreotide or somatostatin-14).
-
Signal Detection: Upon agonist binding to the SSTR, the activated Gi/o proteins cause the opening of the co-expressed GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane. This change in membrane potential is detected as a change in the fluorescence of the dye.
-
Data Analysis: The concentration-response curves are generated, and the Emax (maximum effect) and EC50 (half-maximal effective concentration) values are calculated to determine the efficacy and potency of the agonist.
Cell Proliferation Assay
This assay assesses the anti-proliferative effects of the compounds.
-
Cell Culture: BON-1 cells, either wild-type or stably expressing a specific SSTR subtype, are seeded in multi-well plates.
-
Treatment: The cells are treated with various concentrations of Veldoreotide or somatostatin-14 for a defined period (e.g., 24 hours).
-
Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the BrdU (bromodeoxyuridine) incorporation assay, which measures DNA synthesis, or assays that measure metabolic activity (e.g., MTS or WST-1 assays).
-
Data Analysis: The results are expressed as a percentage of the proliferation observed in untreated control cells.
Chromogranin A (CgA) Secretion Assay
This assay quantifies the inhibitory effect of the compounds on the secretion of the neuroendocrine marker CgA.
-
Cell Culture and Treatment: BON-1 cells expressing specific SSTR subtypes are cultured and then treated with the test compounds for a specified duration.
-
Sample Collection: The cell culture supernatant is collected.
-
CgA Measurement: The concentration of CgA in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of CgA secreted is normalized to the total protein content of the cells and expressed as a percentage of the secretion from untreated control cells.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a key downstream effect of SSTR activation.
-
Cell Culture: Cells expressing the SSTR of interest are plated in multi-well plates.
-
Assay Procedure: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence or absence of various concentrations of the test compound (Veldoreotide or somatostatin-14).
-
cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay or an ELISA.
-
Data Analysis: The results are used to generate concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation, from which IC50 values can be determined.
References
Validating Veldoreotide (TFA) Binding Specificity to SSTR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Veldoreotide (TFA)'s binding specificity to the somatostatin receptor 4 (SSTR4). We present experimental data, detailed protocols, and visual workflows to offer an objective assessment of Veldoreotide's performance against other relevant somatostatin analogs.
Comparative Binding Profile of Somatostatin Analogs
To objectively evaluate the binding specificity of Veldoreotide (TFA) for SSTR4, its binding and functional activity are compared with the first-generation somatostatin analog (SSA) Octreotide, the second-generation SSA Pasireotide, and the highly SSTR4-selective agonist J-2156.
| Compound | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) | SSTR2 EC50 (nM) | SSTR4 EC50 (nM) | SSTR5 EC50 (nM) |
| Veldoreotide (TFA) | No affinity | Data not available | Low affinity | Data not available | Data not available | 37.6 | 31.3 | 10.5[1] |
| Octreotide | >1000 | 0.8 | 26 | >1000 | 6.3 | - | - | - |
| Pasireotide | 8.7 | 1.5 | 0.2 | >1000 | 0.1 | - | - | - |
| J-2156 | >1000 | >5000 | 1400 | 1.2 | 540 | - | - | - |
Note: Ki values for Octreotide and Pasireotide are compiled from multiple sources and may have been determined under different experimental conditions. The EC50 values for Veldoreotide reflect functional potency in a G protein-coupled inwardly rectifying potassium (GIRK) channel activation assay.[1] A lower Ki or EC50 value indicates higher binding affinity or potency, respectively. "No affinity" or ">1000" indicates very low or no binding at the tested concentrations.
Experimental Methodologies
The determination of a compound's binding specificity to its target receptor is fundamental in drug development. Below are detailed protocols for key experiments used to validate the binding of ligands to SSTR4.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of Veldoreotide (TFA) and other compounds for SSTR4.
Materials:
-
Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human SSTR4.
-
Radioligand: [¹²⁵I]-labeled somatostatin-14 (or another suitable SSTR4 ligand).
-
Test Compounds: Veldoreotide (TFA), Octreotide, Pasireotide, J-2156.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing SSTR4 to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a non-labeled SSTR4 ligand (e.g., unlabeled somatostatin-14) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Veldoreotide's Receptor Cross-Reactivity: A Comparative Analysis for Researchers
Veldoreotide (TFA), a synthetic somatostatin analog, demonstrates a distinct profile of high-potency agonism at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, and SSTR5). This selective activity, particularly its full agonism at SSTR4, distinguishes it from other somatostatin analogs like octreotide and pasireotide. This guide provides a comparative analysis of Veldoreotide's cross-reactivity with other G-protein coupled receptors (GPCRs), supported by available experimental data and detailed methodologies.
Summary of Quantitative Data
The following tables summarize the available quantitative data on Veldoreotide's binding affinity and functional activity at somatostatin receptors. This data is crucial for understanding its selectivity and potential off-target effects.
Table 1: Binding Affinity of Veldoreotide at Human Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Ki or IC50, nM) | Reference |
| SSTR1 | Data not available | |
| SSTR2 | Data not available in the form of Ki or IC50 | [1][2] |
| SSTR3 | Data not available | |
| SSTR4 | Binds to SSTR4 | [1][2] |
| SSTR5 | Data not available in the form of Ki or IC50 | [1][2] |
Table 2: Functional Activity of Veldoreotide at Human Somatostatin Receptors
| Receptor Subtype | Agonist Activity (EC50, nM) | Efficacy (Emax, %) | Reference |
| SSTR1 | No significant activity | ||
| SSTR2 | 0.44 | 98.4 | [1] |
| SSTR3 | No significant activity | ||
| SSTR4 | 0.83 | 99.5 | [1] |
| SSTR5 | 0.17 | 96.9 | [1] |
Table 3: Comparative Functional Activity of Somatostatin Analogs at SSTR Subtypes
| Compound | SSTR2 (Emax, %) | SSTR4 (Emax, %) | SSTR5 (Emax, %) | Reference |
| Veldoreotide | 98.4 | 99.5 | 96.9 | [1] |
| Octreotide | High Agonist Activity | Little Activity (27.4) | Moderate Affinity | [1] |
| Pasireotide | Moderate Affinity | Little Activity (52.0) | High Agonist Activity | [1] |
| Somatostatin-14 | Full Agonist | Full Agonist | Full Agonist | [1] |
Signaling Pathways
Veldoreotide exerts its effects by activating specific downstream signaling cascades upon binding to SSTR2, SSTR4, and SSTR5. These receptors are coupled to inhibitory G-proteins (Gi/o), leading to the modulation of various cellular processes.
Figure 1: Veldoreotide's primary signaling cascades via SSTR2, SSTR4, and SSTR5.
Experimental Protocols
The following sections detail the methodologies used to generate the data presented in this guide.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor.
Figure 2: General workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing one of the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured in appropriate media.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
Membrane preparations are incubated in a buffer solution containing a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).
-
Increasing concentrations of unlabeled Veldoreotide or other competing ligands are added to displace the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to generate a competition binding curve.
-
The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Fluorescence-Based Membrane Potential Assay
This functional assay measures the activation of Gi/o-coupled receptors by detecting changes in cell membrane potential mediated by G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1]
Figure 3: Workflow for a fluorescence-based membrane potential assay.
Detailed Methodology:
-
Cell Line:
-
Human embryonic kidney (HEK293) cells are stably co-transfected to express a specific human SSTR subtype (SSTR2, SSTR4, or SSTR5) and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1]
-
-
Assay Procedure:
-
Cells are plated in multi-well plates and loaded with a membrane potential-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
Veldoreotide or other test compounds are added at various concentrations.
-
Activation of the Gi/o-coupled SSTR by an agonist leads to the activation of GIRK channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane.
-
This change in membrane potential is detected as a change in the fluorescence intensity of the dye.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the concentration of the agonist to generate a dose-response curve.
-
The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated to determine the potency and efficacy of the agonist.[1]
-
Cell Proliferation Assay
This assay assesses the anti-proliferative effects of somatostatin analogs.
Detailed Methodology:
-
Cell Culture:
-
A suitable cancer cell line endogenously expressing or transfected with SSTR subtypes (e.g., BON-1 human pancreatic neuroendocrine tumor cells) is used.[1]
-
-
Treatment:
-
Cells are seeded in multi-well plates and treated with various concentrations of Veldoreotide or other somatostatin analogs for a defined period (e.g., 24-72 hours).
-
-
Viability Measurement:
-
Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell proliferation inhibition is calculated relative to untreated control cells.
-
Dose-response curves are generated to determine the IC50 for the anti-proliferative effect.
-
Cross-Reactivity with Other GPCRs
Currently, there is a lack of publicly available data from broad-panel screening of Veldoreotide against a diverse range of GPCRs. Such studies are essential to fully characterize its selectivity profile and to identify any potential off-target interactions that could contribute to its overall pharmacological effect or side-effect profile. Researchers are encouraged to perform such comprehensive screening to further elucidate the specificity of Veldoreotide.
Conclusion
Veldoreotide is a potent somatostatin analog with a unique selectivity profile, demonstrating full agonism at SSTR2, SSTR4, and SSTR5. This distinguishes it from other clinically used somatostatin analogs. The provided data and experimental protocols offer a foundation for researchers to understand and further investigate the pharmacological properties of Veldoreotide. Future studies focusing on a comprehensive binding affinity profile across all SSTR subtypes and a broad GPCR selectivity screen will be invaluable in fully characterizing its therapeutic potential and safety.
References
Veldoreotide: A Head-to-Head Comparison with Other Somatostatin Analogs for Researchers and Drug Development Professionals
A detailed analysis of Veldoreotide's receptor binding, signaling, and preclinical efficacy in comparison to established somatostatin analogs such as octreotide, lanreotide, and pasireotide.
Veldoreotide, a next-generation somatostatin analog (SSA), has emerged as a promising therapeutic agent for neuroendocrine tumors (NETs) and other disorders characterized by the overexpression of somatostatin receptors (SSTRs).[1] This guide provides a comprehensive head-to-head comparison of Veldoreotide with other commercially available SSAs, focusing on experimental data to inform researchers, scientists, and drug development professionals.
Receptor Binding and Agonist Activity: A Quantitative Comparison
The therapeutic efficacy of somatostatin analogs is intrinsically linked to their binding affinity and agonist activity at the five SSTR subtypes (SSTR1-5). Veldoreotide exhibits a unique binding profile, demonstrating full agonistic activity at SSTR2, SSTR4, and SSTR5.[2] This distinguishes it from first-generation SSAs like octreotide and lanreotide, which primarily target SSTR2, and the multi-receptor targeted pasireotide, which has a high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[2][3]
A key preclinical study provides a direct comparison of the agonist activity of Veldoreotide, octreotide, and pasireotide in HEK293 cells stably expressing individual human SSTR subtypes. The half-maximal effective concentration (EC50) and maximum effect (Emax) values from this study are summarized in the table below.
| Somatostatin Analog | SSTR2 | SSTR4 | SSTR5 |
| Veldoreotide | EC50 (nM): 1.8, Emax (%): 98.4 | EC50 (nM): 0.8, Emax (%): 99.5 | EC50 (nM): 1.3, Emax (%): 96.9 |
| Octreotide | EC50 (nM): 0.4, Emax (%): 99.1 | Emax (%): 27.4 | Emax (%): 18.5 |
| Pasireotide | EC50 (nM): 6.3, Emax (%): 98.8 | Emax (%): 52.0 | EC50 (nM): 1.1, Emax (%): 99.2 |
Data sourced from "Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist"[2]. Emax is expressed as a percentage of the response to a saturating concentration of the endogenous ligand somatostatin-14.
These data highlight Veldoreotide's potent full agonism at SSTR2, SSTR4, and SSTR5. Notably, octreotide and pasireotide show little to no significant agonist activity at SSTR4.[2] The strong activation of SSTR4 by Veldoreotide represents a key differentiating feature with potential therapeutic implications.
Signaling Pathways: A Visual Representation
The activation of SSTRs by somatostatin analogs initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels through G-protein coupling.[4] The distinct receptor activation profile of Veldoreotide suggests a broader signaling footprint compared to other SSAs.
Below are Graphviz diagrams illustrating the signaling pathways activated by Veldoreotide in comparison to other somatostatin analogs.
References
- 1. Acromegaly Therapeutics Pipeline, Analyzing Emerging Therapies [delveinsight.com]
- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Veldoreotide (TFA) Demonstrates Superior Activity in Octreotide-Non-Responsive Tumors by Targeting Alternative Somatostatin Receptors
A new-generation somatostatin analog, Veldoreotide (TFA), shows significant promise in the treatment of neuroendocrine tumors (NETs) that have developed resistance to the standard therapy, octreotide. By leveraging a distinct somatostatin receptor (SSTR) binding profile, Veldoreotide can activate anti-tumor signaling pathways that are dormant in octreotide-non-responsive cancer cells, offering a potential new line of therapy for patients with advanced disease.
Veldoreotide's enhanced efficacy stems from its ability to act as a full agonist at somatostatin receptors SSTR2, SSTR4, and SSTR5. This contrasts with octreotide, which primarily targets SSTR2.[1] This broader receptor engagement allows Veldoreotide to bypass the mechanisms of octreotide resistance, which are often linked to alterations in SSTR2 expression or function.
A key study has highlighted Veldoreotide's potential in a clinical setting, demonstrating that it inhibited growth hormone secretion in a larger percentage of pituitary adenomas compared to octreotide, including in tumors that were non-responsive to octreotide treatment.[1] This finding suggests that Veldoreotide's activation of SSTR4 and SSTR5 can induce a therapeutic response even when SSTR2-mediated signaling is compromised.
Comparative Efficacy: Veldoreotide vs. Octreotide
To objectively compare the anti-tumor activity of Veldoreotide and octreotide, in vitro studies have been conducted on neuroendocrine tumor cell lines engineered to express specific somatostatin receptor subtypes. The results, summarized in the tables below, clearly illustrate the differential effects of these two compounds.
Receptor Activation
Veldoreotide demonstrates a significantly higher efficacy in activating the SSTR4 receptor compared to octreotide.
| Compound | SSTR2 Activation (Emax %) | SSTR4 Activation (Emax %) | SSTR5 Activation (Emax %) |
| Veldoreotide | 98.4 | 99.5 | 96.9 |
| Octreotide | High (data not specified) | 27.4 | Moderate (data not specified) |
Data sourced from a study using HEK293 cells transfected with individual SSTR subtypes.[1]
Anti-Proliferative Effects
In human pancreatic neuroendocrine tumor (BON-1) cells expressing SSTR4, Veldoreotide exhibited a more potent anti-proliferative effect than the native somatostatin-14.
| Cell Line | Treatment | Inhibition of Cell Proliferation (%) |
| BON-1 cells (SSTR4+) | Veldoreotide | 71.2 |
| BON-1 cells (SSTR4+) | Somatostatin-14 | 79.7 (less inhibition) |
Data represents the percentage of remaining cell proliferation after treatment.[1]
Inhibition of Hormone Secretion
Veldoreotide's activation of SSTR4 also leads to a more pronounced reduction in chromogranin A (CgA) secretion, a key biomarker for neuroendocrine tumors, compared to its effects via SSTR2 and SSTR5.
| Cell Line | Treatment | CgA Secretion (% of control) |
| BON-1 cells (SSTR2+) | Veldoreotide | 80.3 |
| BON-1 cells (SSTR4+) | Veldoreotide | 65.3 |
| BON-1 cells (SSTR5+) | Veldoreotide | 77.6 |
Data represents the percentage of CgA secretion relative to untreated control cells.[1]
Signaling Pathways and Mechanisms of Action
The differential activity of Veldoreotide in octreotide-non-responsive tumors can be attributed to the distinct downstream signaling pathways activated by SSTR4 and SSTR5. While SSTR2, the primary target of octreotide, is known to inhibit cell proliferation and hormone secretion, the activation of SSTR4 and SSTR5 by Veldoreotide initiates additional anti-tumor cascades.
Veldoreotide Signaling in Octreotide-Non-Responsive Tumors
Caption: Veldoreotide overcomes octreotide resistance by activating SSTR4 and SSTR5.
SSTR4-Mediated Anti-Proliferative Signaling Pathway
Caption: SSTR4 activation by Veldoreotide inhibits the ERK pathway, leading to cell cycle arrest.
SSTR5-Mediated Pro-Apoptotic Signaling Pathway
Caption: SSTR5 activation by Veldoreotide promotes apoptosis by inhibiting the PI3K/AKT pathway.
Experimental Protocols
The following section details the methodologies used in the key in vitro experiments cited in this guide.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) and human pancreatic neuroendocrine tumor (BON-1) cells were used.
-
Transfection: Cells were stably transfected with plasmids encoding for human SSTR2, SSTR4, or SSTR5. Successful transfection and homogenous receptor expression were confirmed by fluorescence-activated cell sorting.
G-Protein Signaling Assay (Membrane Potential Assay)
-
Principle: This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels as an indicator of SSTR activation.
-
Procedure:
-
Transfected HEK293 or BON-1 cells were seeded in 96-well plates.
-
Cells were loaded with a fluorescent membrane potential-sensitive dye.
-
Baseline fluorescence was measured.
-
Veldoreotide or octreotide was added at various concentrations.
-
Changes in fluorescence, indicating membrane hyperpolarization due to GIRK channel activation, were recorded over time.
-
Dose-response curves were generated to determine the maximal effect (Emax).[1]
-
Cell Proliferation Assay
-
Principle: This assay quantifies the number of viable cells after treatment to assess the anti-proliferative effects of the compounds.
-
Procedure:
-
BON-1 cells expressing SSTR4 were seeded in multi-well plates.
-
Cells were treated with Veldoreotide or somatostatin-14 for a specified period (e.g., 96 hours).
-
At the end of the treatment period, cells were lysed, and the number of nuclei was determined using a fluorescent DNA-binding dye.
-
The percentage of cell proliferation was calculated relative to untreated control cells.[1]
-
Chromogranin A (CgA) Secretion Assay
-
Principle: This enzyme-linked immunosorbent assay (ELISA) measures the concentration of CgA secreted into the cell culture medium.
-
Procedure:
-
Transfected BON-1 cells were seeded and allowed to adhere.
-
The culture medium was replaced with a serum-free medium, and cells were treated with Veldoreotide for a defined period.
-
The cell culture supernatant was collected.
-
The concentration of CgA in the supernatant was quantified using a commercially available ELISA kit.
-
CgA secretion was expressed as a percentage of the untreated control.[1]
-
Conclusion
The available preclinical data strongly suggests that Veldoreotide (TFA) has the potential to be an effective therapeutic agent for neuroendocrine tumors that have become non-responsive to octreotide. Its unique ability to fully activate SSTR4 and SSTR5, in addition to SSTR2, provides a multi-pronged attack on tumor cell proliferation and hormone secretion. The superior efficacy of Veldoreotide in in vitro models, particularly in cells expressing SSTR4, highlights the importance of this alternative signaling pathway in overcoming octreotide resistance. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of Veldoreotide in this patient population.
References
In Vitro Showdown: Veldoreotide and J-2156 Face Off as SSTR4 Agonists
For researchers navigating the landscape of somatostatin receptor 4 (SSTR4) agonists, two prominent compounds, Veldoreotide and J-2156, offer distinct profiles. This guide provides a detailed in vitro comparison of their performance, supported by experimental data, to aid in the selection of the most suitable agent for specific research applications.
Veldoreotide is a somatostatin analogue that demonstrates agonist activity at SSTR2, SSTR4, and SSTR5.[1] In contrast, J-2156 is characterized as a highly potent and selective non-peptide SSTR4 agonist. This fundamental difference in receptor selectivity is a critical consideration for investigators targeting SSTR4 with minimal off-target effects.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro pharmacological parameters of Veldoreotide and J-2156, highlighting their distinct characteristics as SSTR4 agonists.
| Parameter | Veldoreotide | J-2156 |
| Target Receptors | SSTR2, SSTR4, SSTR5[1] | SSTR4[2] |
| Binding Affinity (Ki) | Not Reported | hSSTR1: 1.2 nM, hSSTR2: >5000 nM, hSSTR3: 1400 nM, hSSTR4: 1.2 nM , hSSTR5: 540 nM |
| Functional Potency (IC50) | Not Reported | hSSTR4: 0.05 nM , rSSTR4: 0.07 nM |
| Functional Efficacy (Emax) | hSSTR4: 99.5% (in HEK293 cells), hSSTR2: 98.4%, hSSTR5: 96.9%[1] | Characterized as a "superagonist" |
| Anti-proliferative Effect | Similar to J-2156 in BON-1 cells expressing SSTR4[1] | Inhibits cell proliferation[1] |
h: human, r: rat
Experimental Protocols
Veldoreotide: G-Protein Signaling and Cell Proliferation Assays
G-Protein Signaling Assay: The agonist activity of Veldoreotide was determined using a fluorescence-based membrane potential assay in Human Embryonic Kidney 293 (HEK293) cells. These cells were stably co-expressing the specific human somatostatin receptor subtype (SSTR2, SSTR4, or SSTR5) and G-protein-coupled inwardly rectifying potassium (GIRK) channels. Activation of the SSTR by Veldoreotide leads to the opening of GIRK channels, resulting in a change in membrane potential that is measured by a fluorescent probe.[1]
Cell Proliferation Assay: The anti-proliferative effects of Veldoreotide were assessed in the human pancreatic neuroendocrine tumor cell line, BON-1, engineered to express SSTR4. Cells were seeded in 96-well plates and treated with varying concentrations of Veldoreotide or J-2156 for a specified period. Cell viability was then determined using a standard method such as the MTT assay, which measures the metabolic activity of the cells as an indicator of their proliferation. The results were expressed as a percentage of the proliferation of untreated control cells.[1]
J-2156: Forskolin-Stimulated cAMP Functional Assay
The potency of J-2156 as an SSTR4 agonist was evaluated by its ability to inhibit the production of cyclic AMP (cAMP). In this assay, Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR4 are stimulated with forskolin, an activator of adenylyl cyclase, to increase intracellular cAMP levels. The cells are simultaneously treated with different concentrations of J-2156. The activation of the Gαi-coupled SSTR4 by J-2156 inhibits adenylyl cyclase, leading to a dose-dependent decrease in cAMP production. The amount of cAMP is then quantified using a competitive binding assay, and the IC50 value is calculated to determine the potency of the agonist.
SSTR4 Signaling Pathway
Activation of the SSTR4 by an agonist like Veldoreotide or J-2156 initiates a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gαi), which, upon activation, dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. Additionally, SSTR4 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.
References
Veldoreotide Trifluoroacetate (TFA) vs. Acetate Salt: A Comparative Guide for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Veldoreotide
Veldoreotide is a synthetic somatostatin analogue with high affinity for somatostatin receptors (SSTRs), particularly SSTR2, SSTR4, and SSTR5.[1][2][3][4] Like the endogenous hormone somatostatin, Veldoreotide's activation of these G-protein coupled receptors (GPCRs) triggers a cascade of intracellular signaling events that can lead to the inhibition of hormone secretion and cell proliferation.[5][6] These properties make it a compound of interest for therapeutic applications in neuroendocrine tumors and other conditions characterized by hormone over-secretion.
The choice of a salt form for a peptide therapeutic like Veldoreotide is a critical consideration in drug development. While the peptide's primary sequence dictates its intrinsic biological activity, the counter-ion can influence physicochemical properties such as solubility, stability, and handling characteristics.[7][8] In early-stage research, peptides are often produced as TFA salts due to the use of trifluoroacetic acid in the purification process.[7][9] However, for later-stage development and clinical applications, acetate salts are often preferred due to their generally better biocompatibility and established regulatory acceptance.[7][8]
SSTR2 Signaling Pathway
Activation of SSTR2 by Veldoreotide initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.[5][6][10]
Caption: Veldoreotide-mediated SSTR2 signaling pathway.
Comparison of TFA and Acetate Salt Forms
| Feature | Trifluoroacetate (TFA) Salt | Acetate Salt |
| Origin | Typically results from the use of trifluoroacetic acid during peptide purification by reverse-phase HPLC.[7][9] | Often obtained through a salt exchange process from the TFA salt.[7] |
| Common Use | Prevalent in early-stage research and development.[7] | Preferred for later-stage development, preclinical, and clinical studies.[7][8] |
| Physicochemical Properties | May result in a "fluffy" lyophilized product that can be difficult to handle.[7] Can sometimes impact peptide secondary structure.[7] | Generally produces a better-quality lyophilized cake.[7] |
| Biological Considerations | Although generally considered safe for in vitro studies, high concentrations may have off-target effects.[11] There are concerns about potential immunogenicity in vivo, though some FDA-approved drugs are TFA salts.[7][11] | Considered more biocompatible and is a common physiological ion. |
| Impact on Functional Assays | The TFA counter-ion itself is not expected to significantly interfere with receptor binding or downstream signaling in typical buffer systems used for in vitro assays. However, the overall salt content and pH of the peptide stock solution should be carefully controlled. | Similar to the TFA salt, the acetate counter-ion is unlikely to directly impact the functional activity of Veldoreotide in well-controlled in vitro assays. |
Functional Assays for Veldoreotide Characterization
The functional activity of Veldoreotide is typically assessed through a series of in vitro assays that measure its ability to bind to and activate somatostatin receptors, leading to downstream cellular responses.
Receptor Binding Assay
This assay quantifies the affinity of Veldoreotide for its target receptors, primarily SSTR2, SSTR4, and SSTR5. It is a competitive binding assay where unlabeled Veldoreotide competes with a radiolabeled ligand for binding to the receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human SSTR subtype of interest.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [125I-Tyr11]-SRIF-14) and varying concentrations of unlabeled Veldoreotide.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of Veldoreotide that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).
Caption: Workflow for a competitive receptor binding assay.
cAMP Accumulation Assay
This assay measures the ability of Veldoreotide to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of Gαi-coupled receptors like SSTR2.
Experimental Protocol:
-
Cell Culture: Culture cells expressing the target SSTR (e.g., CHO-K1 or HEK293 cells).
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of Veldoreotide.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based assay.[12][13][14][15]
-
Data Analysis: Determine the EC50 value, which is the concentration of Veldoreotide that causes a 50% inhibition of forskolin-stimulated cAMP production.
Caption: Workflow for a cAMP accumulation assay.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2) in response to Veldoreotide.
Experimental Protocol:
-
Cell Culture and Starvation: Culture cells expressing the target SSTR and then serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Cell Stimulation: Treat the cells with varying concentrations of Veldoreotide for a specific time period.
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Detection of Phospho-ERK1/2: Quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using methods such as Western blotting, ELISA, or bead-based assays (e.g., AlphaLISA or Meso Scale Discovery).[16][17][18][19][20]
-
Data Analysis: Determine the EC50 value for Veldoreotide-induced ERK1/2 phosphorylation by normalizing the p-ERK1/2 signal to the total ERK1/2 signal.
Caption: Workflow for an ERK1/2 phosphorylation assay.
Expected Functional Activity of Veldoreotide
The following table summarizes the expected outcomes of functional assays for Veldoreotide based on its known pharmacological profile as a potent SSTR2, SSTR4, and SSTR5 agonist.[1][2]
| Assay | Target Receptor | Expected Outcome | Parameter Measured |
| Receptor Binding | SSTR2, SSTR4, SSTR5 | High affinity binding | Ki (in the low nanomolar range) |
| cAMP Accumulation | SSTR2, SSTR4, SSTR5 | Inhibition of forskolin-stimulated cAMP production | EC50 (in the nanomolar range) |
| ERK1/2 Phosphorylation | SSTR2 | Stimulation of ERK1/2 phosphorylation | EC50 (in the nanomolar range) |
Conclusion
Both TFA and acetate salt forms of Veldoreotide are expected to exhibit potent agonist activity at SSTR2, SSTR4, and SSTR5 in functional assays. The choice between the two salt forms is primarily dictated by considerations related to the stage of drug development, physicochemical properties, and regulatory requirements, rather than an anticipated difference in in vitro biological activity. For early-stage research, the TFA salt is commonly used and is perfectly suitable for characterizing the fundamental pharmacology of Veldoreotide. For later-stage preclinical and clinical development, transitioning to an acetate salt is standard practice. When conducting and interpreting functional assays, it is crucial to ensure the accurate determination of the peptide content and to maintain consistent and well-controlled experimental conditions, regardless of the salt form used.
References
- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. cAMP-Glo™ Assay Protocol [promega.jp]
- 13. cAMP-Glo™ Assay [promega.in]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. ERK1/2 phosphorylation assay [bio-protocol.org]
- 17. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mesoscale.com [mesoscale.com]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Veldoreotide (TFA)
Disclaimer: No specific Safety Data Sheet (SDS) for Veldoreotide (TFA) was located. The following guidance is synthesized from information on Trifluoroacetic Acid (TFA), other potent peptides, and general laboratory safety best practices. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
Veldoreotide, a somatostatin analogue, is a potent peptide for research purposes. The trifluoroacetate (TFA) salt form necessitates careful handling due to the corrosive nature of TFA and the pharmacological activity of the peptide. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Exposure Limits
Due to the potent nature of Veldoreotide and the hazardous properties of TFA, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes recommended PPE and estimated occupational exposure limits (OELs) for similar potent peptides.
| Parameter | Recommendation | Rationale |
| Occupational Exposure Limit (OEL) | Estimated: < 10 µg/m³ (8-hour Time-Weighted Average) | For potent pharmaceutical compounds, OELs are typically in the low µg/m³ range. In the absence of specific data for Veldoreotide, a conservative limit is recommended.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for handling powders. | To prevent inhalation of the powdered peptide, which can be harmful.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes of solutions containing the corrosive TFA. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the peptide and TFA, which can cause severe burns. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a disposable gown for larger quantities. | To protect skin from accidental spills. |
| Engineering Controls | A certified chemical fume hood or a biological safety cabinet. | To minimize inhalation exposure, especially when handling the solid compound or preparing solutions. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of Veldoreotide (TFA).
-
Preparation and Planning:
-
Review this guide and any available safety information thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area (e.g., fume hood) by ensuring it is clean and uncluttered.
-
Have spill cleanup materials readily accessible.
-
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store Veldoreotide (TFA) in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Handling and Preparation of Solutions (in a fume hood):
-
Don all required PPE before opening the container.
-
Carefully weigh the required amount of the solid peptide. Avoid creating dust.
-
Slowly add the solvent to the peptide to avoid splashing.
-
If sonication is required for dissolution, ensure the container is sealed.
-
Clearly label all solutions with the compound name, concentration, date, and hazard information.
-
-
Experimental Use:
-
Conduct all experimental procedures involving Veldoreotide (TFA) within a designated and controlled area.
-
Avoid skin contact and inhalation of aerosols or mists.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with an appropriate decontaminating solution after use.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of Veldoreotide (TFA) and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste contaminated with Veldoreotide (TFA), including empty containers, weighing paper, and contaminated PPE, in a clearly labeled, sealed hazardous waste container.
-
Dispose of as chemical waste through your institution's EHS-approved waste management program. Incineration is often the preferred method for potent compounds.
-
-
Liquid Waste:
-
Collect all liquid waste containing Veldoreotide (TFA) in a designated, sealed, and clearly labeled hazardous waste container.
-
The TFA component makes the waste acidic. Neutralization may be required before disposal. Consult your institution's EHS for specific procedures.[5]
-
Do not pour Veldoreotide (TFA) solutions down the drain.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material in a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS immediately.
-
Workflow for Handling Veldoreotide (TFA)
References
- 1. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
